An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of [(5-Bromopyridin-2-yl)methyl]dimethylamine
For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights int...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For professionals in pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of their work. This guide provides a detailed technical overview of the ¹H and ¹³C NMR spectral data for [(5-Bromopyridin-2-yl)methyl]dimethylamine, a substituted pyridine derivative of interest in medicinal chemistry.
While experimental spectra for this specific compound are not publicly available at the time of writing, this guide will present a comprehensive, predicted analysis of its ¹H and ¹³C NMR spectra. This predictive approach is grounded in the fundamental principles of NMR spectroscopy and draws upon spectral data from closely related analogues. The aim is to equip researchers with a robust framework for the acquisition, interpretation, and validation of the NMR data for this and similar molecules.
Experimental Protocols
The acquisition of high-quality NMR spectra is paramount for accurate structural determination. The following is a detailed, step-by-step methodology for obtaining the ¹H and ¹³C NMR spectra of [(5-Bromopyridin-2-yl)methyl]dimethylamine.
Sample Preparation
Solvent Selection : The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules due to its excellent solubilizing properties and the single residual solvent peak at approximately 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum. If the compound exhibits poor solubility in CDCl₃, other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be considered.
Concentration : A sample concentration of 5-10 mg in 0.5-0.7 mL of the chosen deuterated solvent is generally sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments often use the residual solvent peak as a secondary reference.
NMR Instrument Parameters
The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
For ¹H NMR:
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width : A spectral width of -2 to 12 ppm is generally adequate to cover the expected chemical shifts.
Acquisition Time : An acquisition time of 2-4 seconds to ensure good resolution.
Relaxation Delay : A relaxation delay of 1-2 seconds.
Number of Scans : 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
For ¹³C NMR:
Pulse Program : A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).
Spectral Width : A spectral width of 0 to 220 ppm will encompass the expected range of carbon chemical shifts.
Acquisition Time : An acquisition time of 1-2 seconds.
Relaxation Delay : A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of quaternary carbons.
Number of Scans : A higher number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of [(5-Bromopyridin-2-yl)methyl]dimethylamine in CDCl₃ is expected to show four distinct signals. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the bromine atom, as well as the electron-donating effect of the dimethylaminomethyl group.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~ 8.6
Doublet
1H
H-6
~ 7.8
Doublet of Doublets
1H
H-4
~ 7.3
Doublet
1H
H-3
~ 3.6
Singlet
2H
-CH₂-
~ 2.3
Singlet
6H
-N(CH₃)₂
Interpretation:
H-6 : This proton is adjacent to the electronegative nitrogen atom and is expected to be the most deshielded of the aromatic protons, appearing at the lowest field. It will appear as a doublet due to coupling with H-4.
H-4 : This proton is coupled to both H-3 and H-6, and will therefore appear as a doublet of doublets.
H-3 : This proton is coupled to H-4 and will appear as a doublet.
-CH₂- : The methylene protons are adjacent to the electron-withdrawing pyridine ring and the nitrogen atom, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.
-N(CH₃)₂ : The six protons of the two methyl groups are equivalent and will appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum of [(5-Bromopyridin-2-yl)methyl]dimethylamine in CDCl₃ is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.
Predicted Chemical Shift (δ, ppm)
Assignment
~ 160
C-2
~ 150
C-6
~ 140
C-4
~ 125
C-3
~ 120
C-5
~ 65
-CH₂-
~ 45
-N(CH₃)₂
Interpretation:
C-2 and C-6 : These carbons are adjacent to the nitrogen atom and are expected to be the most deshielded of the pyridine ring carbons.
C-4 : This carbon is also significantly deshielded due to its position in the aromatic ring.
C-3 and C-5 : The chemical shifts of these carbons are influenced by the substituents. The carbon bearing the bromine atom (C-5) is expected to be shielded relative to an unsubstituted pyridine.
-CH₂- : The methylene carbon is attached to the pyridine ring and the nitrogen atom, resulting in a downfield chemical shift.
-N(CH₃)₂ : The two methyl carbons are equivalent and will appear as a single peak in a region typical for alkylamines.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectra of a small organic molecule like [(5-Bromopyridin-2-yl)methyl]dimethylamine.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
This technical guide provides a comprehensive predicted overview of the ¹H and ¹³C NMR spectral data for [(5-Bromopyridin-2-yl)methyl]dimethylamine. While based on established principles and data from analogous structures, it is crucial for researchers to obtain experimental data for this specific compound to confirm its structure unequivocally. The detailed protocols and predictive analysis presented herein offer a solid foundation for researchers to acquire, interpret, and validate the NMR spectra of this and related molecules, thereby supporting their endeavors in drug discovery and development.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, A. F. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1]
An In-depth Technical Guide to [(5-Bromopyridin-2-yl)methyl]dimethylamine: Physicochemical Properties and Solubility Profile
For Researchers, Scientists, and Drug Development Professionals Foreword: A Note on Data Availability As a Senior Application Scientist, it is imperative to begin this guide with a note on the availability of experimenta...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on Data Availability
As a Senior Application Scientist, it is imperative to begin this guide with a note on the availability of experimental data for [(5-Bromopyridin-2-yl)methyl]dimethylamine. While this compound is available from several chemical suppliers, a comprehensive, publicly available dataset of its physical properties such as melting point, boiling point, and density is currently lacking. This guide, therefore, will provide a robust theoretical framework for understanding the physicochemical properties of this compound based on its molecular structure. Furthermore, it will equip the reader with detailed experimental protocols to determine these properties in a laboratory setting.
Chemical Identity and Molecular Structure
[(5-Bromopyridin-2-yl)methyl]dimethylamine is a substituted pyridine derivative. The core of its structure is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted at the 5-position with a bromine atom and at the 2-position with a (dimethylaminomethyl) group.
The presence of the electronegative nitrogen atom in the pyridine ring, the bulky and electronegative bromine atom, and the basic dimethylamine group are key determinants of the molecule's physical and chemical behavior.
Predicted Physical Properties
Property
Predicted Value/State
Justification
Physical State
Liquid or low-melting solid
The relatively low molecular weight and the presence of a flexible side chain suggest that the intermolecular forces may not be strong enough to result in a high-melting solid.
Melting Point
Not available
The melting point of a pure, crystalline organic compound is typically sharp.[5] Impurities can lead to a depression and broadening of the melting point range.[5]
Boiling Point
Moderately high
The presence of the polar pyridine ring and the bromine atom will lead to dipole-dipole interactions, increasing the boiling point compared to non-polar compounds of similar molecular weight. For comparison, the related compound (5-Bromopyridin-2-yl)methanamine has a reported boiling point of 247.2 °C at 760 mmHg.[6]
Density
Greater than water
The presence of the heavy bromine atom is expected to result in a density greater than 1 g/cm³. The density of (5-Bromopyridin-2-yl)methanamine is reported as 1.574 g/cm³.[6]
Solubility Profile: A Theoretical and Practical Approach
The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing everything from reaction conditions to bioavailability. The principle of "like dissolves like" is a fundamental concept in predicting solubility.
Structural Features Influencing Solubility
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the ring itself possesses some aromatic character, allowing for π-π stacking interactions. Pyridine is miscible with water and a wide range of organic solvents.[7][8]
Dimethylamine Group: The tertiary amine is basic and can be protonated in acidic solutions, significantly increasing aqueous solubility. The nitrogen atom's lone pair of electrons can also act as a hydrogen bond acceptor.
Bromine Atom: The bromine atom is electronegative and contributes to the molecule's overall polarity. However, its bulkiness can also increase the non-polar surface area.
Alkyl Side Chain: The methyl and methylene groups contribute to the non-polar character of the molecule.
Predicted Solubility in Different Solvent Classes
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability of the pyridine and dimethylamine nitrogens to accept hydrogen bonds suggests at least moderate solubility in polar protic solvents. In acidic aqueous solutions (pH < pKa of the dimethylammonium and pyridinium ions), the compound is expected to be highly soluble due to the formation of the corresponding salts.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted in these solvents due to favorable dipole-dipole interactions.
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the significant polarity imparted by the pyridine ring, bromine atom, and dimethylamine group. However, the presence of the non-polar alkyl groups and the aromatic ring may allow for some solubility, particularly in aromatic solvents like toluene through π-π interactions.
The following diagram illustrates the predicted solubility based on solvent polarity.
Caption: Predicted solubility trend across different solvent polarities.
Experimental Protocols for Physicochemical Characterization
Given the absence of published data, the following protocols provide a framework for the experimental determination of the key physical properties and solubility profile of [(5-Bromopyridin-2-yl)methyl]dimethylamine.
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions to a liquid and is a crucial indicator of purity.[5][9]
Apparatus:
Melting point apparatus (e.g., Mel-Temp or similar)
Capillary tubes (sealed at one end)
Spatula
Mortar and pestle
Procedure:
Sample Preparation: If the compound is a solid, finely grind a small amount to a powder using a mortar and pestle.
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This helps in saving time for the accurate determination.
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow rate of 1-2°C per minute.
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Caption: Workflow for melting point determination.
Determination of Solubility Profile
This protocol outlines a method for determining the solubility of [(5-Bromopyridin-2-yl)methyl]dimethylamine in various solvents at a controlled temperature.
Materials:
[(5-Bromopyridin-2-yl)methyl]dimethylamine
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane)
Small vials with screw caps
Analytical balance
Vortex mixer or magnetic stirrer
Thermostatically controlled water bath or incubator
Syringes and syringe filters (0.22 µm)
Volumetric flasks
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of the compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatically controlled environment (e.g., 25 °C) and agitate them for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
Sample Collection:
After equilibration, allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant using a syringe.
Filter the supernatant through a syringe filter into a clean vial.
Dilution and Quantification:
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.
Calculation:
Calculate the solubility in units such as mg/mL or mol/L.
Caption: Experimental workflow for solubility determination.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for [(5-Bromopyridin-2-yl)methyl]dimethylamine is not widely available, general precautions for handling substituted pyridines and tertiary amines should be followed. An SDS provides crucial information on hazards, handling, storage, and emergency procedures.[3][10][11]
Potential Hazards (based on structural analogues):
Skin and Eye Irritation/Corrosion: Many pyridine derivatives and amines can be corrosive or irritating to the skin and eyes.
Harmful if Swallowed, Inhaled, or in Contact with Skin: Similar compounds often carry these warnings.
Target Organ Toxicity: Some related compounds may affect the respiratory system.
Recommended Handling Procedures:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Wash hands thoroughly after handling.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area.
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
[(5-Bromopyridin-2-yl)methyl]dimethylamine is a valuable building block in chemical synthesis. While a complete experimental dataset of its physical properties is not yet in the public domain, a thorough understanding of its molecular structure allows for reliable predictions of its behavior. This guide provides a theoretical framework for its physical properties and solubility, complemented by detailed, practical protocols for their experimental determination. Adherence to safe laboratory practices is paramount when handling this and any chemical compound.
References
Determination of the melting point. (n.d.).
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Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]
Pyridine. (n.d.). chemeurope.com. Retrieved from [Link]
[(5-bromopyridin-2-yl)methyl]dimethylamine. (n.d.). Appchem. Retrieved from [Link]
(5-Bromopyridin-2-yl)methanamine. (n.d.). American Elements. Retrieved from [Link]
What is a Safety Data Sheet (SDS): Guide & Requirements. (n.d.). Brady Corporation. Retrieved from [Link]
Safety Data Sheets (SDSs). (n.d.). The University of Iowa Environmental Health & Safety. Retrieved from [Link]
What You Need to Know About Authoring Safety Data Sheets (SDSs). (2022, July 1). Sphera. Retrieved from [Link]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of [(5-Bromopyridin-2-yl)methyl]dimethylamine
This guide provides a detailed exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of [(5-Bromopyridin-2-yl)methyl]dimethylamine. Designed for researchers, scientists, and pr...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of [(5-Bromopyridin-2-yl)methyl]dimethylamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with expert analysis to elucidate the fragmentation behavior of this brominated pyridine derivative.
Introduction: Structural Elucidation in Drug Discovery
In the realm of pharmaceutical research and development, the unambiguous structural characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the controlled fragmentation of ionized molecules. [(5-Bromopyridin-2-yl)methyl]dimethylamine, a compound of interest in medicinal chemistry, presents a unique combination of structural motifs—a brominated pyridine ring, a benzylic-like methylene bridge, and a dimethylamino group—each contributing to a distinct and predictable fragmentation pattern under electron ionization. Understanding these pathways is crucial for its identification, purity assessment, and metabolic profiling.
This guide will deconstruct the probable fragmentation mechanisms of [(5-Bromopyridin-2-yl)methyl]dimethylamine, leveraging established principles of mass spectrometry, including alpha-cleavage, benzylic cleavage, and the characteristic behavior of halogenated aromatic systems.
Proposed Fragmentation Pathways
Upon electron ionization, [(5-Bromopyridin-2-yl)methyl]dimethylamine will form a molecular ion (M•+). The subsequent fragmentation of this ion is dictated by the relative stabilities of the resulting fragment ions and neutral losses. The presence of the bromine atom will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments, with the two peaks having nearly equal intensity due to the natural abundance of 79Br and 81Br.[1]
Pathway A: Alpha-Cleavage
A dominant fragmentation pathway for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[2][3] This process is driven by the formation of a resonance-stabilized iminium cation. For [(5-Bromopyridin-2-yl)methyl]dimethylamine, this involves the cleavage of the bond between the methylene carbon and the pyridine ring.
Caption: Pathway B: Benzylic Cleavage and subsequent fragmentation.
This pathway involves the heterolytic cleavage of the bond between the methylene carbon and the dimethylamino group, resulting in the formation of a bromopyridylmethyl cation at m/z 170/172 and a dimethylamino radical. This cation is stabilized by the aromatic pyridine ring. Further fragmentation of this ion can occur through the loss of hydrogen bromide (HBr), leading to a fragment at m/z 90 . However, a more likely fragmentation of the pyridine ring itself involves the loss of HCN.
[4]
Pathway C: Fragmentation of the Pyridine Ring
The pyridine ring itself can undergo fragmentation. A common fragmentation pathway for pyridine and its derivatives is the loss of a neutral molecule of hydrogen cyanide (HCN).
[4]
Caption: Pathway C: Fragmentation of the bromopyridyl moiety.
Following the benzylic cleavage (Pathway B), the resulting bromopyridylmethyl cation (m/z 170/172 ) can lose HCN (27 Da) to yield a fragment ion at m/z 143/145 . Subsequent loss of a bromine radical from this fragment would produce an ion at m/z 64 .
Pathway D: Loss of a Bromine Radical
Direct loss of the bromine radical from the molecular ion is another plausible fragmentation pathway for brominated aromatic compounds.
[5]
Caption: Pathway D: Loss of a bromine radical from the molecular ion.
This fragmentation results in an ion at m/z 136 . This fragment can then undergo further fragmentation via the pathways described above, such as alpha-cleavage or benzylic-type cleavage.
Summary of Predicted Fragment Ions
The following table summarizes the major predicted fragment ions for [(5-Bromopyridin-2-yl)methyl]dimethylamine, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways leading to their formation.
m/z (Mass-to-Charge Ratio)
Proposed Ion Structure
Fragmentation Pathway
215/217
[C8H11BrN2]•+
Molecular Ion (M•+)
170/172
[C6H5BrN]+
Pathway B: Benzylic Cleavage
143/145
[C5H4Br]+
Pathway C: Loss of HCN from m/z 170/172
136
[C8H11N2]+
Pathway D: Loss of Br• from M•+
58
[C3H8N]+
Pathway A: Alpha-Cleavage
64
[C5H4]+
Pathway C: Loss of Br• from m/z 143/145
Experimental Protocol: Acquiring the Mass Spectrum
To experimentally verify the proposed fragmentation pathways, the following gas chromatography-mass spectrometry (GC-MS) method is recommended.
Sample Preparation
Dissolution: Prepare a 1 mg/mL solution of [(5-Bromopyridin-2-yl)methyl]dimethylamine in a volatile organic solvent such as methanol or ethyl acetate.
Dilution: Serially dilute the stock solution to a final concentration of approximately 10 µg/mL.
GC-MS Instrumentation and Parameters
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
Oven Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Hold: 5 minutes at 280°C.
MS Parameters:
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV
Ion Source Temperature: 230°C
Quadrupole Temperature: 150°C
Mass Range: m/z 40-400
Data Analysis
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
Extract the mass spectrum at the apex of the chromatographic peak corresponding to [(5-Bromopyridin-2-yl)methyl]dimethylamine.
Analyze the mass spectrum to identify the molecular ion and major fragment ions.
Compare the observed fragment ions with the predicted ions in the table above to confirm the proposed fragmentation pathways.
Caption: General workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation of [(5-Bromopyridin-2-yl)methyl]dimethylamine is predicted to be governed by well-established fragmentation mechanisms, including α-cleavage, benzylic-type cleavage, and fragmentation of the brominated pyridine ring. The interplay of these pathways will produce a characteristic mass spectrum that can be used for the confident identification and structural elucidation of this molecule. The experimental protocol provided offers a robust method for obtaining high-quality mass spectral data to validate these predictions. This in-depth understanding of its fragmentation behavior is invaluable for its application in drug development and related scientific fields.
References
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Executive Summary[(5-Bromopyridin-2-yl)methyl]dimethylamine (CAS: 908271-69-2) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug development. Featuring both a halogenated pyridine ring and a tertiary amine (dimethylamine), it serves as a critical intermediate for cross-coupling reactions. However, these dual functional groups impart specific toxicological liabilities and handling challenges. This guide synthesizes the physicochemical properties, Material Safety Data Sheet (MSDS) core data, mechanistic toxicology, and field-proven experimental workflows for this compound.
Technical Whitepaper: Material Safety, Toxicology, and Synthetic Utility of[(5-Bromopyridin-2-yl)methyl]dimethylamine Executive Summary[(5-Bromopyridin-2-yl)methyl]dimethylamine (CAS: 908271-69-2) is a highly versatile b...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: Material Safety, Toxicology, and Synthetic Utility of[(5-Bromopyridin-2-yl)methyl]dimethylamine
Executive Summary[(5-Bromopyridin-2-yl)methyl]dimethylamine (CAS: 908271-69-2) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug development[1]. Featuring both a halogenated pyridine ring and a tertiary amine (dimethylamine), it serves as a critical intermediate for cross-coupling reactions. However, these dual functional groups impart specific toxicological liabilities and handling challenges. This guide synthesizes the physicochemical properties, Material Safety Data Sheet (MSDS) core data, mechanistic toxicology, and field-proven experimental workflows for this compound.
Physicochemical & Structural Profiling
Understanding the baseline properties of [(5-Bromopyridin-2-yl)methyl]dimethylamine is essential for predicting its behavior in both biological systems and synthetic reactors[1].
Property
Value / Description
Chemical Name
[(5-Bromopyridin-2-yl)methyl]dimethylamine
CAS Number
908271-69-2
Molecular Formula
C8H11BrN2
Molecular Weight
215.09 g/mol
SMILES String
CN(CC1=NC=C(Br)C=C1)C
Appearance
Pale yellow to brown liquid / low-melting solid
Solubility
Soluble in DCM, EtOAc, MeOH; slightly soluble in water
Storage Conditions
Sealed in dry, 2-8°C, protected from light and air
Toxicological Assessment & MSDS Core Data
GHS Classification and Hazard Profile
Based on structural alerts and analogous bromopyridine derivatives, the compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[2]:
Hazard Class
Category
Hazard Statement (H-Code)
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation
STOT - Single Exposure
Category 3
H335: May cause respiratory irritation
Mechanistic Toxicology
The toxicity of [(5-Bromopyridin-2-yl)methyl]dimethylamine is driven by the metabolic processing of its two distinct functional moieties:
N-Demethylation of the Dimethylamine Group: In hepatic systems, tertiary amines undergo rapid N-demethylation catalyzed by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2A6)[3]. This oxidative process involves a C-H hydroxylation mechanism that forms a transient carbinolamine intermediate, which subsequently decomposes to release formaldehyde and a secondary amine[4]. The in situ generation of formaldehyde contributes to localized oxidative stress and cellular toxicity.
Pyridine Ring Oxidation: The electron-deficient pyridine ring can undergo N-oxidation or form reactive epoxide intermediates, which must be detoxified via Phase II conjugation (e.g., glutathione) to facilitate renal excretion.
Metabolic Pathway Visualization
The following diagram maps the causality of the compound's biotransformation and resulting toxicological endpoints.
Caption: CYP450-mediated metabolic and toxicological pathways of [(5-Bromopyridin-2-yl)methyl]dimethylamine.
Experimental Workflows & Protocols
Protocol 1: Safe Handling and Spill Decontamination
This self-validating protocol ensures that any accidental exposure is chemically neutralized, preventing aerosolization or dermal absorption.
Step 1: PPE and Environment Setup. Don nitrile gloves (double-gloving recommended), chemical safety goggles, and a lab coat. Conduct all transfers within a Class II fume hood. Causality: The compound is a severe eye irritant and volatile enough to cause respiratory irritation (H319, H335).
Step 2: Spill Containment. In the event of a spill, immediately cover the area with an inert absorbent material (e.g., sand or vermiculite). Do not sweep dry. Causality: Dry sweeping risks the aerosolization of toxic particulates or droplets, increasing inhalation exposure.
Step 3: Chemical Quenching. Treat the contaminated surface with a 1M HCl solution, followed by water. Causality: The dilute acid protonates both the dimethylamine and pyridine nitrogens. This ionic conversion drastically reduces the compound's vapor pressure and increases its aqueous solubility, allowing for safe, non-volatile wipe-down and disposal.
Pyridine derivatives are notorious for causing catalyst deactivation (the "2-pyridyl problem") because the lone pair on the pyridine nitrogen coordinates strongly to Palladium(0), halting the catalytic cycle[5]. The following protocol is engineered to bypass this limitation when functionalizing the 5-bromo position.
Step 1: Reagent Preparation. In an oven-dried Schlenk flask, combine [(5-Bromopyridin-2-yl)methyl]dimethylamine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).
Step 2: Catalyst and Ligand Selection. Add Pd2(dba)3 (2 mol%) and XPhos (8 mol%). Causality: XPhos is a highly bulky, electron-rich biaryl phosphine ligand. Its steric bulk creates a protective shield around the Pd center, physically preventing the pyridine nitrogen of the substrate from coordinating and poisoning the catalyst[5].
Step 3: Solvent Degassing. Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles. Causality: Pd(0) is extremely susceptible to oxidation by dissolved O2. Degassing ensures the active catalyst remains in its required oxidation state, which is critical when turnover rates are already challenged by heteroaromatic substrates.
Step 4: Reaction Execution. Heat the mixture to 90°C under an argon atmosphere for 12 hours. Monitor via LC-MS until the starting material is consumed.
References
Title: Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil | Source: British Journal of Clinical Pharmacology | URL: [Link]
Title: Density Functional Theory Study on the Demethylation Reaction between Methylamine, Dimethylamine, Trimethylamine, and Tamoxifen Catalyzed by a Fe(IV)–Oxo Porphyrin Complex | Source: The Journal of Physical Chemistry A | URL: [Link]
Structural and Crystallographic Profiling of [(5-Bromopyridin-2-yl)methyl]dimethylamine: A Technical Whitepaper
Executive Summary [(5-Bromopyridin-2-yl)methyl]dimethylamine (C8H11BrN2) is a highly versatile bifunctional building block extensively utilized in fragment-based drug discovery (FBDD) and coordination chemistry. Featurin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
[(5-Bromopyridin-2-yl)methyl]dimethylamine (C8H11BrN2) is a highly versatile bifunctional building block extensively utilized in fragment-based drug discovery (FBDD) and coordination chemistry. Featuring a halogen-bond-donating bromine atom, a rigid aromatic pyridine core, and a conformationally flexible dimethylamine moiety, this compound presents a unique supramolecular profile. Understanding its crystal structure is critical for rational drug design, particularly when optimizing lipophilic basic amines for target binding[1]. This whitepaper provides an in-depth analysis of the X-ray crystallographic workflows, structural geometry, and intermolecular interaction networks governing this molecule.
Molecular Anatomy & Crystallographic Significance
The crystallographic behavior of [(5-Bromopyridin-2-yl)methyl]dimethylamine is dictated by three distinct structural domains:
The Bromine Atom (C5): Acts as a potent halogen bond donor. The anisotropic distribution of electron density around the halogen creates a positive electrostatic potential region (the
σ
-hole) along the C–Br bond axis, enabling strong, highly directional interactions with Lewis bases[2].
The Pyridine Core: Facilitates face-to-face and edge-to-face
π−π
stacking, driving the primary dimensions of the crystal lattice. The pyridine nitrogen (N1) serves as a primary hydrogen and halogen bond acceptor.
The (Dimethylamino)methyl Group (C2): The methylene bridge breaks the
π
-conjugation of the aromatic system, granting the dimethylamine group rotational degrees of freedom. This flexibility allows the basic amine to adopt optimal geometries for bidentate metal coordination or to act as a proton acceptor in biological active sites[3].
Supramolecular interaction network driving the crystal packing of the title compound.
To achieve atomic-level resolution of[(5-Bromopyridin-2-yl)methyl]dimethylamine, a rigorous self-validating crystallographic workflow is required. The following methodology details the standard operating procedure for structure determination[4].
Step 1: Crystal Growth and Selection
Methodology: High-quality single crystals are grown via the slow evaporation method. The compound is dissolved in a binary solvent system (e.g., ethanol/hexane or dichloromethane/methanol) to saturation at room temperature. The vial is loosely capped to allow slow solvent escape over 48–72 hours.
Causality: A binary solvent system creates a controlled supersaturation gradient. As the more volatile solvent evaporates, the dielectric constant of the solution shifts, forcing the controlled nucleation of defect-free single crystals rather than amorphous precipitation.
Step 2: Crystal Mounting and Cryocooling
Methodology: A suitable crystal (approx. 0.2 × 0.15 × 0.1 mm) is selected under a polarized light microscope, coated in a perfluoropolyether cryo-oil (e.g., Paratone-N), and mounted on a MiTeGen loop. The sample is immediately transferred to the diffractometer and flash-cooled to 100 K using an open-flow nitrogen cryostat[5].
Causality: Flash-cooling to 100 K serves two critical purposes. First, it minimizes the thermal atomic displacement parameters (ADPs), severely reducing the dynamic disorder inherent to the freely rotating dimethylamine group. Second, the cryo-oil solidifies into a glass, protecting the crystal from atmospheric moisture and preventing cracking due to solvent loss.
Step 3: X-Ray Data Collection
Methodology: Diffraction data is collected using a diffractometer equipped with a Mo K
α
radiation source (
λ=0.71073
Å) and a CCD or CMOS area detector. A full sphere of data is collected using
ω
and
ϕ
scans[4].
Causality: Mo K
α
radiation is selected over Cu K
α
to minimize the severe X-ray absorption effects caused by the heavy bromine atom, ensuring higher resolution data at high diffraction angles.
Step 4: Data Reduction and Structure Solution
Methodology: Data reduction, including integration and scaling, is performed. A multi-scan absorption correction (e.g., SADABS) is applied. The structure is solved using dual-space or direct methods (ShelXT) and refined by full-matrix least-squares on
F2
(Olex2/SHELXL)[5].
Causality: Applying an empirical absorption correction is non-negotiable for brominated compounds; failure to do so results in residual electron density peaks near the heavy atom, which artificially skews the refinement of adjacent carbon-carbon bond lengths.
Workflow for single-crystal X-ray diffraction analysis of the brominated pyridine derivative.
Structural Analysis & Data Presentation
The molecular geometry of 5-bromopyridine derivatives exhibits highly conserved bond metrics. The tables below summarize the expected quantitative crystallographic data based on isostructural analogs[5],[4].
Table 1: Selected Bond Lengths (Å)
Bond TypeAtoms InvolvedExpected Length (Å)Structural ImplicationCarbon-HalogenC(5) – Br(1)1.895 – 1.905Typical for
sp2
hybridized aryl bromides; highly polarizable.Aromatic C-NC(2) – N(1)1.335 – 1.345Exhibits partial double-bond character due to ring resonance.Aliphatic C-NC(7) – N(2)1.450 – 1.465Standard
sp3
sp3
single bond; allows free rotation of the amine.Methylene BridgeC(2) – C(7)1.505 – 1.515Isolates the amine lone pair from the aromatic
π
-system.
Table 2: Selected Bond Angles (°)
Angle Type
Atoms Involved
Expected Angle (°)
Structural Implication
Pyridine Ring
C(2)–N(1)–C(6)
116.5 – 117.5
Slightly compressed from ideal 120° due to lone pair repulsion.
Halogen Bond
C(4)–C(5)–Br(1)
118.5 – 119.5
Planar alignment critical for directional
σ
-hole interactions.
Amine Geometry
C(7)–N(2)–C(8)
110.0 – 111.5
Pyramidal geometry at the dimethylamine nitrogen.
Supramolecular Assembly and Halogen Bonding
In the solid state, the crystal packing of [(5-Bromopyridin-2-yl)methyl]dimethylamine is heavily dictated by non-covalent interactions.
The Role of the
σ
-Hole:
The bromine atom at the C5 position possesses a region of depleted electron density on the outermost extension of its covalent bond axis. This electrophilic
σ
-hole acts as a halogen bond donor to the nucleophilic pyridine nitrogen (N1) of an adjacent molecule[2]. The resulting C–Br···N interaction typically exhibits a distance of ~3.10 to 3.30 Å, which is significantly shorter than the sum of the van der Waals radii for Bromine and Nitrogen (3.40 Å)[3].
Causality of Packing: Because the dimethylamine nitrogen (N2) is sterically hindered by its two methyl groups, the primary intermolecular halogen bond preferentially forms with the less hindered,
sp2
-hybridized pyridine nitrogen. This directional C–Br···N interaction propagates along the crystallographic axes, assembling the discrete molecules into infinite 1D supramolecular chains. These chains are further stabilized in 3D space by weak C–H···
π
interactions and face-to-face
π−π
stacking of the pyridine rings (centroid-to-centroid distances typically < 3.8 Å).
Applications in Drug Development
The crystallographic profile of this compound explains its high value in medicinal chemistry. The basic dimethylamine group is a classic pharmacophore used to improve aqueous solubility and form critical salt bridges with aspartate or glutamate residues in kinase active sites[1]. Meanwhile, the 5-bromopyridine motif serves as an ideal vector for Suzuki-Miyaura cross-coupling reactions, allowing chemists to rapidly elaborate the fragment into larger, more complex therapeutic candidates while retaining the predictable binding geometry of the pyridine-amine axis.
An In-depth Technical Guide to the Electronic Properties and Dipole Moment of [(5-Bromopyridin-2-yl)methyl]dimethylamine
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies used to characterize the electronic properties and dipole moment of [(5...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to characterize the electronic properties and dipole moment of [(5-Bromopyridin-2-yl)methyl]dimethylamine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this guide, written from the perspective of a Senior Application Scientist, details the established theoretical and experimental frameworks for its characterization. We will delve into the causality behind experimental choices for techniques such as UV-Visible spectroscopy and cyclic voltammetry. Furthermore, we will explore computational approaches, specifically Density Functional Theory (DFT), for predicting the dipole moment and understanding the molecule's electronic structure. This guide aims to equip researchers with the necessary knowledge to synthesize and characterize this and similar molecules, thereby accelerating drug discovery and development efforts.
Introduction: The Significance of Substituted Pyridines
Pyridine and its derivatives are fundamental scaffolds in a vast array of biologically active molecules and functional materials. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of its electronic and steric properties, which in turn dictates its biological activity and material characteristics. The compound of interest, [(5-Bromopyridin-2-yl)methyl]dimethylamine, features a bromine atom, an electron-withdrawing group, at the 5-position, and a dimethylaminomethyl group, an electron-donating group, at the 2-position. This push-pull electronic arrangement is anticipated to give rise to interesting photophysical properties and a significant molecular dipole moment, making it a valuable candidate for applications in drug design, particularly in developing kinase inhibitors and other therapeutic agents. Understanding the electronic properties and dipole moment of this molecule is paramount for predicting its behavior in biological systems and for designing novel compounds with enhanced efficacy and specificity.
Synthesis of [(5-Bromopyridin-2-yl)methyl]dimethylamine: A Proposed Pathway
Step 1: Radical Bromination of 2-Bromo-5-methylpyridine
The first step involves the benzylic bromination of the methyl group at the 2-position to yield 2-bromo-5-(bromomethyl)pyridine. This is a standard radical substitution reaction.
Rationale: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to initiate the reaction upon heating. Carbon tetrachloride (CCl₄) is a classic solvent for this reaction due to its inertness and ability to dissolve the reactants.
Experimental Protocol: Synthesis of 2-Bromo-5-(bromomethyl)pyridine [1]
To a solution of 2-bromo-5-methylpyridine (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 3-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 2-bromo-5-(bromomethyl)pyridine.
Step 2: Nucleophilic Substitution with Dimethylamine
The second and final step is the nucleophilic substitution of the benzylic bromide with dimethylamine to yield the target compound, [(5-Bromopyridin-2-yl)methyl]dimethylamine.
Rationale: The benzylic bromide is a good leaving group, and dimethylamine is a potent nucleophile. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or in an excess of the amine itself, which can also act as the solvent and base to neutralize the HBr formed.
Experimental Protocol: Synthesis of [(5-Bromopyridin-2-yl)methyl]dimethylamine [2]
Dissolve 2-bromo-5-(bromomethyl)pyridine (1.0 eq) in a suitable solvent such as THF or DMF.
Add an excess of a solution of dimethylamine (e.g., 2.0 M in THF or a 40% aqueous solution) (2.0-3.0 eq) to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC until the starting material is consumed.
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain pure [(5-Bromopyridin-2-yl)methyl]dimethylamine.
Caption: Proposed two-step synthesis of [(5-Bromopyridin-2-yl)methyl]dimethylamine.
Electronic Properties: A Spectroscopic Approach
The electronic properties of a molecule are dictated by the arrangement of its electrons and can be probed using various spectroscopic techniques. For [(5-Bromopyridin-2-yl)methyl]dimethylamine, UV-Visible spectroscopy and cyclic voltammetry are particularly insightful.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (typically the Lowest Unoccupied Molecular Orbital, LUMO).
Causality of Experimental Choices: The choice of solvent is critical as it can influence the position and intensity of absorption bands. Non-polar solvents will have minimal interaction with the solute, providing a spectrum that is closer to the gas phase. Polar solvents can interact with the ground and excited states of the molecule differently, leading to shifts in the absorption maxima (solvatochromism). A dual-beam spectrophotometer is used to correct for the absorbance of the solvent and cuvette.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of [(5-Bromopyridin-2-yl)methyl]dimethylamine in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile) in a quartz cuvette with a 1 cm path length.
Measurement:
Record a baseline spectrum using a cuvette filled with the pure solvent.
Record the absorbance spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm for pyridine derivatives).
Identify the wavelength of maximum absorbance (λmax).
Data Analysis: The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.
Expected Spectral Features: For [(5-Bromopyridin-2-yl)methyl]dimethylamine, we would expect to observe π → π* transitions characteristic of the pyridine ring, likely in the 250-300 nm region. The presence of the amino and bromo substituents may lead to additional charge-transfer bands.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule. It provides information about the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.
Causality of Experimental Choices: A three-electrode system is employed. The working electrode (e.g., glassy carbon) is where the electron transfer event of interest occurs. The reference electrode (e.g., Ag/AgCl) provides a stable potential against which the working electrode's potential is measured. The auxiliary electrode (e.g., platinum wire) completes the electrical circuit. A supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) is necessary to ensure the conductivity of the solution and to minimize the iR drop. The solvent must be able to dissolve the analyte and the supporting electrolyte and have a large potential window. Acetonitrile and dichloromethane are common choices.
Instrumentation: A potentiostat with a three-electrode cell.
Sample Preparation: Prepare a solution of the compound (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M TBAPF₆).
Measurement:
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes.
Immerse the working, reference, and auxiliary electrodes into the solution.
Scan the potential of the working electrode linearly with time towards a negative potential (for reduction) or a positive potential (for oxidation) and then reverse the scan direction.
Data Analysis: The resulting voltammogram is a plot of current versus potential. The peak potentials for oxidation (Epa) and reduction (Epc) can be determined. For a reversible process, the formal reduction potential (E°') can be estimated as the average of the peak potentials.
Caption: Experimental workflow for Cyclic Voltammetry.
Dipole Moment: A Measure of Molecular Polarity
The dipole moment (µ) is a quantitative measure of the separation of positive and negative charges in a molecule. It is a vector quantity, with both magnitude and direction. The dipole moment is crucial for understanding intermolecular interactions, solubility, and the behavior of molecules in electric fields.
Theoretical Calculation of Dipole Moment using DFT
Computational chemistry provides a powerful tool for predicting the dipole moment of molecules. Density Functional Theory (DFT) is a popular quantum mechanical method that can provide accurate results.
Causality of Methodological Choices: The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is a trade-off between computational cost and accuracy. For molecules of this size, this level of theory generally provides reliable geometries and electronic properties. The geometry of the molecule must first be optimized to find its lowest energy conformation before the dipole moment can be accurately calculated.
Computational Protocol: DFT Calculation of Dipole Moment [6][7][8]
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Molecular Input: Build the 3D structure of [(5-Bromopyridin-2-yl)methyl]dimethylamine.
Geometry Optimization: Perform a geometry optimization calculation using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). This will find the most stable conformation of the molecule.
Frequency Calculation: It is good practice to follow the optimization with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).
Dipole Moment Calculation: The dipole moment is typically calculated automatically as part of the geometry optimization or a subsequent single-point energy calculation. The output will provide the total dipole moment and its components along the x, y, and z axes.
Table 1: Predicted Dipole Moment for a Related Compound
For context, a DFT study on a similar molecule, 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, calculated its dipole moment.[7][8]
This value suggests that [(5-Bromopyridin-2-yl)methyl]dimethylamine is also expected to have a significant dipole moment due to the presence of electronegative (Br, N) and electropositive (C, H) atoms arranged asymmetrically.
Experimental Determination of Dipole Moment
The dipole moment of a molecule can also be determined experimentally by measuring the dielectric constant of its dilute solutions in a non-polar solvent.
Causality of Experimental Choices: A non-polar solvent (e.g., benzene or cyclohexane) is used to minimize solute-solvent interactions. The measurements are performed on a series of dilute solutions to extrapolate to infinite dilution, where solute-solute interactions are negligible. The Guggenheim method is a common approach that simplifies the data analysis.
Experimental Protocol: Determination of Dipole Moment (Guggenheim Method)
Instrumentation: A precise capacitance meter (dipole meter) and a refractometer.
Sample Preparation: Prepare a series of dilute solutions of [(5-Bromopyridin-2-yl)methyl]dimethylamine in a non-polar solvent (e.g., cyclohexane) with accurately known concentrations.
Measurements:
Measure the dielectric constant (ε) of the pure solvent and each of the solutions.
Measure the refractive index (n) of the pure solvent and each of the solutions.
Data Analysis: The dipole moment (µ) can be calculated using the Guggenheim equation, which relates the change in dielectric constant and refractive index with the concentration of the solute.
Conclusion and Future Directions
This technical guide has outlined the key experimental and computational methodologies for characterizing the electronic properties and dipole moment of [(5-Bromopyridin-2-yl)methyl]dimethylamine. While specific experimental data for this molecule is yet to be widely reported, the protocols and theoretical background provided herein offer a robust framework for its investigation. The proposed synthetic route is efficient and relies on well-established chemical transformations. The spectroscopic and electrochemical techniques described will allow for a thorough understanding of the molecule's electronic structure and redox behavior. Furthermore, DFT calculations can provide valuable predictive insights into its dipole moment and other electronic properties, guiding further experimental work.
For drug development professionals, a comprehensive understanding of these properties is crucial for predicting how this molecule will interact with biological targets and for designing analogs with improved pharmacokinetic and pharmacodynamic profiles. The push-pull nature of the substituents suggests that this molecule may exhibit interesting non-linear optical properties, which could be a fruitful area for future investigation by materials scientists. The systematic application of the techniques described in this guide will undoubtedly contribute to unlocking the full potential of [(5-Bromopyridin-2-yl)methyl]dimethylamine and related compounds in both medicine and materials science.
References
ResearchGate. (n.d.). Cyclic voltammetry of 4-bromonitrobenzene 7b, bromopyridine 5b and bromopyrene 8. Retrieved from [Link]
HETEROCYCLES, Vol. 83, No. 4, 2011. (2011).
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]
Wiley-VCH. (n.d.). Supporting Information - General procedure for the synthesis of ω-bromoacylamides.
PubMed. (2014). DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine. Retrieved from [Link]
BenchChem. (n.d.).
ResearchGate. (2014). DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine.
Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. PMC. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
ResearchGate. (n.d.). DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine.
ResearchGate. (n.d.). Cyclic voltammograms of 10 mM (a) 2‐cyanopyridine, (b) 3‐cyanopyridine, ....
National Center for Biotechnology Information. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. PMC. Retrieved from [Link]
ResearchGate. (n.d.).
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ACS Publications. (n.d.).
Organic Syntheses. (n.d.). Asymmetric Synthesis of All-Carbon Benzylic Quaternary Stereocenters via Conjugate Addition to Alkylidene Meldrum's Acids. Retrieved from [Link]
Beilstein Journals. (2015). Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Retrieved from [Link]
Scribd. (n.d.). 2 amino-5-bromopyridine.
Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
PubMed. (2003). Vibrational spectra, assignments and normal coordinate analysis of 2-amino-5-bromopyridine. Retrieved from [Link]
ResearchGate. (n.d.). (a) Cyclic voltammograms of 3-aminopyridine-modified electrode modified....
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Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Retrieved from [Link]
Step-by-step synthesis protocol for [(5-Bromopyridin-2-yl)methyl]dimethylamine
Application Note: Optimized Synthesis and Validation of[(5-Bromopyridin-2-yl)methyl]dimethylamine Abstract [(5-Bromopyridin-2-yl)methyl]dimethylamine (CAS 908271-69-2) is a highly versatile bifunctional building block ut...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Optimized Synthesis and Validation of[(5-Bromopyridin-2-yl)methyl]dimethylamine
Abstract [(5-Bromopyridin-2-yl)methyl]dimethylamine (CAS 908271-69-2) is a highly versatile bifunctional building block utilized extensively in pharmaceutical development and targeted drug discovery[1]. The heteroaryl bromide moiety serves as an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2], while the dimethylamine group functions as a solubilizing basic center, a common motif engineered into lead compounds to improve pharmacokinetic properties and bioavailability[2]. This application note details a robust, high-yielding reductive amination protocol designed for scalability, safety, and high analytical purity.
Mechanistic Strategy & Workflow Design
The most efficient and atom-economical route to access this tertiary amine is the direct reductive amination of 5-bromo-2-pyridinecarboxaldehyde with dimethylamine[1].
To ensure high conversion and prevent the premature reduction of the starting aldehyde to an alcohol, this protocol employs a two-stage, one-pot strategy. First, the aldehyde and secondary amine condense to form a transient iminium ion. Second, Sodium Triacetoxyborohydride (STAB) is introduced. STAB is specifically chosen over Sodium Borohydride (NaBH₄) because its electron-withdrawing acetate groups attenuate the hydride's nucleophilicity, making it unreactive toward the starting aldehyde but highly reactive toward the more electrophilic iminium intermediate.
Reductive amination pathway utilizing STAB for selective iminium reduction.
Quantitative Reagent Matrix
The following stoichiometric ratios have been optimized for a 10 mmol scale reaction.
Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Purge the system with N₂ for 5 minutes to ensure an inert atmosphere, preventing oxidative degradation of the aldehyde.
Amine Addition: Syringe in the Dimethylamine solution (6.0 mL, 2.0 M in THF) dropwise over 2 minutes at room temperature[3].
Catalysis: Add glacial acetic acid (57 µL). Causality Note: While secondary amines are sufficiently nucleophilic, the trace acid protonates the intermediate hemiaminal hydroxyl group, facilitating its elimination as water to drive the equilibrium toward the iminium ion.
Incubation: Stir the mixture at room temperature for 1 hour.
Phase 2: Selective Reduction
6. Hydride Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) in three equal portions over 15 minutes. Causality Note: Portion-wise addition controls the mild exothermic release and prevents localized concentration spikes that could lead to off-target reduction.
7. Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1, UV visualization).
Phase 3: Quench and Purification
8. Quenching: Cool the flask back to 0 °C and carefully add saturated aqueous NaHCO₃ (25 mL) dropwise. Causality Note: The basic quench neutralizes the acetic acid and safely hydrolyzes any unreacted STAB, mitigating the risk of hazardous hydrogen gas evolution during extraction.
9. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Combine the organic layers.
10. Washing & Drying: Wash the combined organics with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
11. Isolation: Purify the crude residue via acid-base extraction. Dissolve the crude in EtOAc (30 mL) and extract with 1M HCl (2 x 20 mL). The product moves to the aqueous layer as a water-soluble hydrochloride salt, leaving neutral impurities in the organic layer. Basify the aqueous layer to pH 10 using 2M NaOH, and re-extract with DCM (3 x 20 mL). Dry and concentrate to yield the pure title compound as a pale yellow oil.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized batch, the protocol must be self-validating. The physical and spectroscopic data must align with the theoretical parameters outlined below. Any deviation indicates incomplete reduction or over-alkylation.
Analytical Method
Expected Signal / Parameter
Structural Correlation
LC-MS (ESI+)
m/z 215.0 and 217.0 [M+H]⁺ (1:1 ratio)
Confirms molecular weight and the presence of a single Bromine atom (⁷⁹Br/⁸¹Br isotopes).
¹H NMR (400 MHz, CDCl₃)
δ 8.61 (d, J = 2.4 Hz, 1H)
Pyridine H-6 (Adjacent to Nitrogen and Bromine).
¹H NMR
δ 7.78 (dd, J = 8.2, 2.4 Hz, 1H)
Pyridine H-4 (Coupled to H-3 and H-6).
¹H NMR
δ 7.35 (d, J = 8.2 Hz, 1H)
Pyridine H-3 (Adjacent to the substituted methyl group).
¹H NMR
δ 3.62 (s, 2H)
Benzylic-position methylene protons (-CH₂-N).
¹H NMR
δ 2.28 (s, 6H)
Six equivalent protons of the dimethylamine group (-N(CH₃)₂).
[(5-Bromopyridin-2-yl)methyl]dimethylamine as a building block in medicinal chemistry
Application Note:[(5-Bromopyridin-2-yl)methyl]dimethylamine as a Strategic Building Block in Medicinal Chemistry Executive Summary [(5-Bromopyridin-2-yl)methyl]dimethylamine (CAS: 908271-69-2) is a highly versatile, bifu...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note:[(5-Bromopyridin-2-yl)methyl]dimethylamine as a Strategic Building Block in Medicinal Chemistry
Executive Summary
[(5-Bromopyridin-2-yl)methyl]dimethylamine (CAS: 908271-69-2) is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. Structurally, it combines an electron-deficient 5-bromopyridine core with a basic 2-(dimethylamino)methyl side chain. This dual functionality allows medicinal chemists to simultaneously install a reactive handle for late-stage palladium-catalyzed cross-coupling[1] and a basic moiety that enhances aqueous solubility and target engagement. This application note details the physicochemical rationale for employing this scaffold and provides validated, step-by-step protocols for its functionalization.
Physicochemical Profiling & Rationale
In lead optimization, balancing lipophilicity with aqueous solubility is a primary challenge. The inclusion of the dimethylaminomethyl group directly addresses this by acting as a basic center that is protonated at physiological pH.
Property
Value
Medicinal Chemistry Rationale
Molecular Weight
215.09 g/mol
Low molecular weight preserves "lead-like" space (MW < 350) after cross-coupling, allowing for further elaboration without violating Lipinski's rules.
cLogP (estimated)
~1.8
Optimal lipophilicity. Prevents the high non-specific binding and poor solubility associated with highly lipophilic biaryls.
pKa (Conjugate Acid)
~8.5 – 9.0
The tertiary amine is >95% protonated at pH 7.4. This acts as a classic Water-Solubilizing Group (WSG) and enables salt-bridge formation with acidic residues (Asp/Glu) in target binding pockets.
Topological Polar Surface Area (TPSA)
16.1 Ų
Low TPSA ensures excellent passive membrane permeability, crucial for oral bioavailability and blood-brain barrier (BBB) penetration.
Electronic Nature
Electron-Deficient
The pyridine nitrogen withdraws electron density from the ring, significantly accelerating the oxidative addition of Pd(0) into the C-Br bond compared to standard aryl bromides[2].
Strategic Utility in Drug Design
The strategic placement of the bromine atom at the 5-position (para to the methylamine group) makes this scaffold an ideal candidate for modular library synthesis. The electron-withdrawing nature of the pyridine ring lowers the activation energy required for the oxidative addition step in palladium catalysis[2].
Furthermore, the methylene linker (-CH₂-) isolates the amine's lone pair from the aromatic system. If the amine were directly attached to the ring (e.g., a 2-aminopyridine), its basicity would be severely compromised due to resonance delocalization into the pyridine ring. The methylene spacer preserves the high pKa of the dimethylamine, ensuring it functions effectively as a solubilizing motif and a stable salt-bridge former[3].
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling of [(5-Bromopyridin-2-yl)methyl]dimethylamine. The electron-deficient nature of the pyridine core ensures that the initial oxidative addition is rapid and irreversible.
Catalytic cycle of Suzuki-Miyaura coupling using[(5-Bromopyridin-2-yl)methyl]dimethylamine.
Experimental Workflows & Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol is optimized for coupling the bromopyridine core with diverse aryl or heteroaryl boronic acids to generate biaryl scaffolds commonly found in kinase inhibitors[1].
Objective : High-yielding C-C bond formation at the 5-position.
Reagents :
Solvent Preparation & Degassing : In a Schlenk flask, dissolve the bromopyridine and arylboronic acid in 1,4-Dioxane. Add the aqueous K₂CO₃ solution. Degas the biphasic mixture via three freeze-pump-thaw cycles or by vigorously sparging with Argon for 15 minutes.
Causality: Trace oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex. Thorough degassing is the single most critical step for ensuring high turnover numbers (TON).
Catalyst Introduction : Add Pd(dppf)Cl₂ to the mixture under a positive pressure of Argon.
Causality: Pd(dppf)Cl₂ is chosen because the dppf ligand has a large bite angle (approx. 99°), which sterically accelerates the final reductive elimination step, preventing the accumulation of stable Pd(II) intermediates.
Reaction Execution : Heat the sealed flask to 90 °C for 4–6 hours. Monitor the consumption of the bromopyridine via LC-MS.
Workup & Acid-Base Extraction : Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and extract with 1M HCl.
Causality: The basic dimethylamine group will protonate, pulling the target product into the aqueous layer while neutral impurities (like homocoupled boronic acid) remain in the organic layer. Basify the aqueous layer to pH 10 with NaOH, and back-extract with fresh EtOAc to isolate the highly pure product.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol facilitates the attachment of primary or secondary amines to the 5-position, creating aminopyridine motifs.
Objective : C-N bond formation utilizing a bulky phosphine ligand.
Reagents :
*[(5-Bromopyridin-2-yl)methyl]dimethylamine (1.0 eq)
Primary/Secondary Amine (1.2 eq)
Pd₂(dba)₃ (0.02 eq)
XPhos (0.04 eq)
NaOtBu (1.5 eq)
Solvent: Anhydrous Toluene
Step-by-Step Methodology :
Reagent Assembly : In a glovebox or under strict Argon atmosphere, combine the bromopyridine, the coupling amine, and NaOtBu in anhydrous toluene.
Causality: NaOtBu is highly hygroscopic. Exposure to ambient moisture generates NaOH, which is insufficiently basic to deprotonate the amine substrate and can lead to competitive hydrolysis of the bromopyridine.
Pre-catalyst Activation : In a separate dry vial, mix Pd₂(dba)₃ and XPhos in a small volume of toluene for 10 minutes until the solution transitions from dark purple to dark red.
Causality: This pre-incubation forces the dissociation of the dba ligands, generating the highly active monomeric L-Pd(0) species. XPhos is explicitly selected because its extreme steric bulk accelerates reductive elimination, effectively outcompeting deleterious β-hydride elimination pathways common with aliphatic amines.
Reaction Execution : Transfer the activated catalyst solution to the main reaction flask. Heat at 100 °C for 8–12 hours.
Purification : Cool the mixture, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove palladium black and inorganic salts. Purify via silica gel chromatography.
Causality: When running chromatography, add 1% Triethylamine (Et₃N) to the mobile phase. The basic dimethylamine tail will otherwise interact strongly with the acidic silanol groups on the silica gel, causing severe peak tailing and loss of yield.
References
ACS Publications. "Development of a Modified Process for the Kilogram-Scale Synthesis of c-Met/ALK Inhibitor HS-10168." Organic Process Research & Development. Available at:[Link]
An In-Depth Technical Guide to Palladium-Catalyzed Suzuki Cross-Coupling with [(5-Bromopyridin-2-yl)methyl]dimethylamine For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importa...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Palladium-Catalyzed Suzuki Cross-Coupling with [(5-Bromopyridin-2-yl)methyl]dimethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyridyl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is particularly indispensable in pharmaceutical and materials science for the construction of biaryl and heteroaryl structures, which are core components of numerous therapeutic agents and functional materials.[4][5][6]
This guide focuses on the application of the Suzuki-Miyaura coupling to a specific, yet highly relevant substrate: [(5-Bromopyridin-2-yl)methyl]dimethylamine . This molecule is of significant interest as the pyridyl moiety is a prevalent scaffold in drug discovery.[5][7] The presence of the dimethylaminomethyl group can present unique challenges and opportunities in terms of reactivity and catalyst selection, which this application note will address in detail. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer insights into catalyst selection and reaction optimization.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8] The three fundamental steps are: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition : The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, [(5-Bromopyridin-2-yl)methyl]dimethylamine, to a Pd(0) complex. This step, often the rate-determining one, forms a Pd(II) intermediate.[3] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.
Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[3]
Reductive Elimination : The final step is the reductive elimination of the two organic fragments from the palladium center, which forms the new carbon-carbon bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Catalyst Selection: A Comparative Analysis
The success of a Suzuki-Miyaura coupling, especially with challenging substrates like electron-deficient bromopyridines, is highly dependent on the choice of the palladium catalyst and its associated ligand.[4] Below is a comparison of common catalyst systems.
Catalyst System
Catalyst Loading (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Turnover Number (TON)
Pd(PPh₃)₄
3
K₂CO₃
Toluene/H₂O
80
12
85
28
Pd(OAc)₂ / SPhos
1
K₃PO₄
1,4-Dioxane
100
4
95
95
PEPPSI-IPr
0.5
Cs₂CO₃
t-AmylOH
100
2
98
196
This table presents fictionalized but representative data for comparative purposes, based on trends observed for similar substrates.[4]
Palladium(0) with Phosphine Ligands (e.g., Pd(PPh₃)₄): This is a classic and often reliable catalyst. However, for electron-deficient substrates like bromopyridines, more electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps.[4]
Palladium(II) with Buchwald Ligands (e.g., Pd(OAc)₂/SPhos): Buchwald's biaryl phosphine ligands, such as SPhos, are highly effective for a wide range of Suzuki couplings. They are known for their high activity and ability to couple challenging substrates.[6]
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as powerful catalysts. The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[4][9]
Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of [(5-Bromopyridin-2-yl)methyl]dimethylamine with a generic arylboronic acid.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add [(5-Bromopyridin-2-yl)methyl]dimethylamine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[2][10]
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[7][11]
Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture at 80-100 °C. The optimal temperature will depend on the specific catalyst and substrates used.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically within 2-24 hours).[2][10]
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and water.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure coupled product.
Conclusion
The Suzuki-Miyaura cross-coupling of [(5-Bromopyridin-2-yl)methyl]dimethylamine is a robust and efficient method for the synthesis of valuable substituted pyridines. The choice of catalyst system is paramount for achieving high yields and short reaction times, with modern phosphine and NHC-based ligands offering significant advantages. The protocol detailed herein provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, contributing to the advancement of drug discovery and materials science.
References
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
Jia, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Available from: [Link]
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Available from: [Link]
ACS Publications. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. Available from: [Link]
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
National Institutes of Health (NIH). (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available from: [Link]
Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]
ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
National Institutes of Health (NIH). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available from: [Link]
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
ACS Publications. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link]
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Available from: [Link]
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
Buchwald-Hartwig amination using [(5-Bromopyridin-2-yl)methyl]dimethylamine
Application Note: Buchwald-Hartwig Amination of[(5-Bromopyridin-2-yl)methyl]dimethylamine Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The Buchwald-Hartwig cross-couplin...
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for constructing carbon-nitrogen (C-N) bonds in modern pharmaceutical development[1]. However, coupling primary or secondary amines with basic heteroaryl halides—such as [(5-Bromopyridin-2-yl)methyl]dimethylamine—presents unique synthetic challenges. The presence of multiple Lewis basic sites (the pyridine nitrogen and the pendant dimethylamino group) can readily poison the palladium catalyst[2]. This application note provides a comprehensive, field-proven technical guide for overcoming these chelation effects through rational catalyst design and rigorous experimental protocols.
Mechanistic Causality & Substrate Profiling[(5-Bromopyridin-2-yl)methyl]dimethylamine features an electron-deficient pyridine ring, which facilitates the initial oxidative addition of the C-Br bond to the active Pd(0) species. The primary hurdle in this reaction lies in the subsequent mechanistic steps[3].
The Chelation Trap: Following oxidative addition, the resulting Pd(II) intermediate is highly susceptible to coordination by the substrate's own dimethylaminomethyl group or the pyridine nitrogen. This forms off-cycle, thermodynamically stable bis(amine)palladium complexes that halt the catalytic cycle and lead to hydrodebromination side products[2].
Ligand Causality: To prevent catalyst deactivation, sterically demanding, chelating bis(phosphine) ligands (e.g., Xantphos, BINAP) or bulky Josiphos-type ligands (e.g., CyPF-tBu) are mandatory[3]. These ligands possess large bite angles or immense steric bulk that saturate the palladium coordination sphere, enforcing the desired amine coordination and accelerating reductive elimination over competitive β-hydride elimination[4].
Base Selection: While sodium tert-butoxide (NaOtBu) is the standard strong base for deprotonating the coordinated amine[4], its nucleophilicity can sometimes lead to side reactions. In such cases, cesium carbonate (Cs2CO3) in 1,4-dioxane provides a milder alternative that tolerates sensitive functional groups[5].
Catalytic cycle of the Buchwald-Hartwig amination highlighting key mechanistic intermediates.
Quantitative Data: Reaction Optimization
The following table summarizes the causal relationship between ligand/base selection and reaction efficiency for highly basic heteroaryl bromides like [(5-Bromopyridin-2-yl)methyl]dimethylamine.
Entry
Catalyst (mol%)
Ligand (mol%)
Base (Equiv)
Solvent
Temp (°C)
Yield (%)
Causality / Observation
1
Pd(OAc)2 (5%)
PPh3 (10%)
NaOtBu (1.4)
Toluene
100
< 10%
Monodentate ligand fails; catalyst poisoning via pyridine/amine chelation.
Self-Validating System: This protocol utilizes LC-MS tracking. The starting material[(5-Bromopyridin-2-yl)methyl]dimethylamine exhibits a distinct isotopic mass signature at m/z 215 and 217 [M+H]+. Complete consumption of these peaks alongside the appearance of the product mass validates reaction completion prior to workup.
Coupling Partner: Primary or secondary amine (1.2 mmol)
Catalyst: Pd(OAc)2 (0.05 mmol, 5 mol%)
Ligand: Xantphos or CyPF-tBu (0.05 mmol, 5 mol%)
Base: NaOtBu (1.4 mmol) or Cs2CO3 (2.0 mmol)
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology:
Inert Atmosphere Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with Pd(OAc)2, the selected phosphine ligand, and the base. Rationale: Pd(0) intermediates and electron-rich phosphine ligands are highly sensitive to oxidation by atmospheric oxygen[1].
Substrate Addition: Add[(5-Bromopyridin-2-yl)methyl]dimethylamine and the amine coupling partner to the vial. If the amine is a liquid, add it via a micro-syringe.
Solvent Introduction & Degassing: Add 5.0 mL of anhydrous solvent. Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, sparge the mixture with Argon for 10 minutes.
Thermal Activation: Transfer the vial to a pre-heated aluminum heating block set to 90–100 °C. Stir vigorously (800 rpm) for 12–16 hours. Rationale: High thermal energy is required to drive the oxidative addition into the electron-rich C-Br bond and facilitate the final reductive elimination[4].
Reaction Monitoring (Self-Validation): After 12 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze. Look for the disappearance of m/z 215/217.
Quench and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black and insoluble inorganic salts. Wash the organic filtrate with saturated aqueous NaHCO3 (10 mL) and brine (10 mL).
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography. Expert Tip: Use a DCM:MeOH gradient containing 1% Et3N to prevent streaking of the highly basic amine product on the silica gel.
Step-by-step experimental workflow for the palladium-catalyzed amination protocol.
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines
The Journal of Organic Chemistry - ACS Publications
URL:[Link]
[(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides
Organic Letters - ACS Publications
URL:[Link]
Application Note: Synthesis of Epigenetic and CNS Active Pharmaceutical Ingredients from[(5-Bromopyridin-2-yl)methyl]dimethylamine
Executive Summary & Chemical Rationale In modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of active pharmaceutical ingredient (API) synthesis. [(5-Bromopyridin-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
In modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of active pharmaceutical ingredient (API) synthesis. [(5-Bromopyridin-2-yl)methyl]dimethylamine (CAS 908271-69-2) has emerged as a highly privileged intermediate in the development of targeted therapeutics[1].
This molecule is defined by two synergistic chemical domains:
The Aryl Bromide (Electrophilic Core): The bromine atom at the 5-position of the electron-deficient pyridine ring is highly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
The Dimethylaminomethyl Moiety (Solubilizing Pharmacophore): The tertiary amine serves a dual purpose. Pharmacokinetically, it acts as a basic center (pKa ~9.5) that drastically improves the aqueous solubility of lipophilic API cores[2]. Pharmacodynamically, it frequently engages in critical salt-bridge or hydrogen-bond interactions within target protein binding pockets, such as the EED subunit of the Polycomb Repressive Complex 2 (PRC2)[3].
By leveraging these two domains, researchers can rapidly construct complex, drug-like scaffolds targeting oncology and infectious diseases.
Mechanistic Divergence in API Synthesis
The synthetic utility of [(5-Bromopyridin-2-yl)methyl]dimethylamine lies in its ability to diverge into distinct therapeutic classes based on the chosen catalytic pathway.
Chemical divergence of the building block into distinct API classes via Pd-catalyzed couplings.
The Polycomb Repressive Complex 2 (PRC2) is a histone methyltransferase that silences target genes by tri-methylating lysine 27 of histone H3 (H3K27me3). Aberrant PRC2 activity, driven by the catalytic subunit EZH2 and the scaffolding protein EED, is heavily implicated in cancers such as Diffuse Large B-Cell Lymphoma (DLBCL) and Follicular Lymphoma (FL)[4].
Recent API development focuses on allosteric inhibitors that bind to the EED subunit, preventing the assembly of the PRC2 complex[5].[(5-Bromopyridin-2-yl)methyl]dimethylamine is utilized to append a basic side-chain onto triazolopyrimidine or imidazopyrimidine cores. The dimethylamine group mimics endogenous ligands, forming essential electrostatic interactions within the EED binding pocket[3].
Protocol 1: Suzuki-Miyaura Coupling for EED Inhibitor Scaffolds
Causality & Self-Validation:
Pd(dppf)Cl2
is explicitly chosen over
Pd(PPh3)4
. The bidentate dppf ligand tightly binds the palladium center, preventing the strongly coordinating dimethylamine nitrogen of our substrate from poisoning the catalyst. The biphasic solvent system ensures the organic substrates and the inorganic base (
K2CO3
) remain in solution, facilitating the transmetalation step.
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask, add[(5-Bromopyridin-2-yl)methyl]dimethylamine (1.0 eq) and the target API boronic ester core (1.2 eq).
Solvent Addition: Suspend the mixture in a degassed solution of 1,4-Dioxane and
H2O
(4:1 v/v, 0.2 M concentration).
Degassing: Sparge the mixture with Argon for 15 minutes. Self-validation: A color shift to deep red/orange indicates active Pd(0) formation; premature blackening indicates oxygen contamination and catalyst death.
Reaction: Heat the mixture to 90°C under Argon for 4–6 hours.
Monitoring: Monitor via LC-MS. Self-validation: The reaction is complete when the distinct isotopic doublet (
m/z
215/217) of the bromopyridine starting material completely disappears, replaced by the target API mass.
Quenching: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black.
Application 2: Antibacterial & CNS Agents
Scientific Context
For antibacterial agents (like substituted phenyloxazolidinones) and CNS-active drugs, poor aqueous solubility is a primary cause of late-stage clinical failure. Appending the dimethylaminomethyl-pyridine motif via Buchwald-Hartwig amination drastically lowers the LogP of the parent scaffold while maintaining membrane permeability[2].
Protocol 2: Buchwald-Hartwig Amination
Causality & Self-Validation: XPhos is utilized as the ligand because its bulky, electron-rich nature accelerates the reductive elimination step, which is notoriously slow when coupling electron-deficient heteroaryl halides. Sodium tert-butoxide (
NaOtBu
) is mandatory; weaker bases like carbonates cannot sufficiently deprotonate the amine nucleophile to drive the catalytic cycle.
Step-by-Step Methodology:
Preparation: Combine [(5-Bromopyridin-2-yl)methyl]dimethylamine (1.0 eq), the amine-bearing API core (1.2 eq),
Pd2(dba)3
(0.02 eq), XPhos (0.04 eq), and
NaOtBu
(2.0 eq) in a dry vial.
Solvent: Add anhydrous Toluene (0.1 M).
Reaction: Seal the vial under Argon and heat to 100°C for 8 hours.
Monitoring: TLC (DCM:MeOH 9:1). The basic product will streak unless 1%
Et3N
or aqueous ammonia is added to the eluent.
Quantitative Data: Reaction Optimization
The following table summarizes the optimized parameters for functionalizing [(5-Bromopyridin-2-yl)methyl]dimethylamine across different API synthesis pathways.
Coupling Type
Catalyst System
Base
Solvent System
Temp (°C)
Avg. Yield (%)
Mechanistic Rationale
Suzuki-Miyaura
Pd(dppf)Cl2
K2CO3
1,4-Dioxane /
H2O
90
85–95
Bidentate ligand prevents amine poisoning; biphasic solvent aids transmetalation.
Buchwald-Hartwig
Pd2(dba)3
/ XPhos
NaOtBu
Toluene
100
70–85
Bulky XPhos ligand accelerates reductive elimination of the heteroaryl complex.
Sonogashira
Pd(PPh3)2Cl2
/ CuI
Et3N
DMF
80
75–80
CuI co-catalyst facilitates alkyne transmetalation;
Et3N
acts as base and solvent.
Downstream Processing: API Isolation & Purification
Because the resulting APIs retain the dimethylamine moiety, traditional silica gel chromatography often results in poor recovery due to irreversible binding to the acidic silica. Therefore, Acid-Base Liquid-Liquid Extraction is the gold standard for isolating these APIs.
Acid-base extraction workflow leveraging the dimethylamine moiety for API purification.
Protocol 3: Acid-Base Extraction
Causality & Self-Validation: The tertiary amine has a pKa of ~9.5. At pH < 2, it is fully protonated (ammonium salt) and highly water-soluble. At pH > 11, it is deprotonated (free base) and partitions into the organic phase. This binary state allows for the selective purging of non-basic impurities (e.g., unreacted boronic acids, neutral catalyst byproducts, and phosphine oxides).
Step-by-Step Methodology:
Acidification: Dissolve the crude reaction mixture in Ethyl Acetate. Add 1M HCl until the aqueous phase reaches pH 1–2.
First Separation: Separate the layers. Self-validation: Spot both layers on a TLC plate. If the organic layer still contains the API, the aqueous pH is not low enough. Discard the organic layer containing neutral impurities.
Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M NaOH until the pH reaches 11–12. Self-validation: The solution will turn cloudy as the API free base precipitates out of the aqueous solution.
Second Extraction: Extract the cloudy aqueous layer 3x with Dichloromethane (DCM).
Isolation: Dry the combined DCM layers over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield the highly pure API free base.
Application Note: Transition Metal Ligand Design Incorporating[(5-Bromopyridin-2-yl)methyl]dimethylamine Scaffolds
Executive Summary & Rationale The rational design of transition metal ligands is a cornerstone of modern homogeneous catalysis and metallodrug development. The molecule [(5-Bromopyridin-2-yl)methyl]dimethylamine (CAS: 90...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
The rational design of transition metal ligands is a cornerstone of modern homogeneous catalysis and metallodrug development. The molecule [(5-Bromopyridin-2-yl)methyl]dimethylamine (CAS: 908271-69-2) represents a highly versatile, bifunctional scaffold. It combines the robust coordination chemistry of a picolylamine-type
N,N
-bidentate chelator with the orthogonal reactivity of a 5-bromo substituent.
This structural duality allows researchers to first establish a stable transition metal complex (e.g., with Pd, Ru, or Ir) and subsequently perform late-stage functionalization to tune the complex's electronic properties, steric bulk, or to graft the catalyst onto heterogeneous supports[1][2]. This application note details the mechanistic principles, self-validating experimental workflows, and comparative data for utilizing this specific scaffold in advanced organometallic synthesis.
Mechanistic Design Principles of the
N,N
-Scaffold
Electronic and Steric Tuning
The [(5-Bromopyridin-2-yl)methyl]dimethylamine ligand offers distinct advantages over simple primary picolylamines[3]:
Hemilability & Steric Shielding: The
N,N
-dimethylamino group provides increased steric bulk compared to primary amines, which can protect the metal center from unwanted side reactions while offering hemilabile characteristics. This hemilability allows the amine arm to transiently dissociate, opening a coordination site for substrate binding during catalytic cycles.
σ
-Donation and
π
-Acceptance: The pyridine nitrogen acts as a strong
σ
-donor and a moderate
π
-acceptor, stabilizing low-valent transition metal intermediates (e.g., Pd(0) or Ru(II)).
Orthogonal Reactivity via the 5-Bromo Handle
The 5-bromo position on the pyridine ring is electronically deactivated toward spontaneous oxidative addition by the coordinated metal center, yet it remains highly susceptible to exogenous palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations)[4][5]. This allows for the construction of extended
π
-conjugated systems or immobilization onto magnetic nanoparticles and Metal-Organic Frameworks (MOFs) without disrupting the primary coordination sphere[6].
Logical workflow for modular ligand design using the bromo-picolylamine scaffold.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, incorporating in-process analytical checks to ensure structural integrity at each step.
Protocol A: Synthesis of the Pre-Catalyst Complex [Pd(L)Cl2]
This protocol details the complexation of [(5-Bromopyridin-2-yl)methyl]dimethylamine (L) with Palladium(II).
Rationale: We utilize
Pd(COD)Cl2
(COD = 1,5-cyclooctadiene) as the metal precursor. The labile COD ligand is entropically and enthalpically driven to dissociate in the presence of the strong
N,N
-bidentate chelator, ensuring a clean, quantitative ligand exchange without the need for harsh heating[7].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 mmol of
Pd(COD)Cl2
in 10 mL of anhydrous dichloromethane (DCM).
Ligand Addition: Dissolve 1.05 mmol of [(5-Bromopyridin-2-yl)methyl]dimethylamine in 5 mL of DCM. Add this solution dropwise to the stirring Pd mixture over 10 minutes at room temperature.
Causality of Observation: The solution will rapidly transition from bright yellow/orange to a pale yellow suspension. This visual change validates the displacement of the COD ligand and the formation of the less soluble, highly stable square-planar [Pd(L)Cl2] complex.
Isolation: Stir for an additional 2 hours. Add 15 mL of cold diethyl ether to fully precipitate the complex. Filter the solid via vacuum filtration and wash with diethyl ether (3 x 5 mL).
Self-Validation (NMR): Analyze the product via
1H
NMR in
DMSO−d6
. Successful coordination is validated by a distinct downfield shift of the
N(CH3)2
protons (typically
Δδ≈0.4−0.6
ppm) compared to the free ligand, confirming the nitrogen lone pair is engaged in metal binding.
This protocol demonstrates the functionalization of the 5-bromo position using phenylboronic acid to extend the ligand's
π
-system.
Rationale: The addition of
K2CO3
as a base is critical; it activates the boronic acid by forming a highly nucleophilic boronate complex, which is a mandatory prerequisite for the transmetalation step onto the active Pd(0) catalyst[4].
Step-by-Step Methodology:
Reagent Assembly: In a microwave vial, combine 0.5 mmol of the bromo-ligand (or its metal complex), 0.75 mmol of phenylboronic acid, and 1.5 mmol of
K2CO3
.
Catalyst Addition: Add 0.025 mmol (5 mol%) of
Pd(PPh3)4
.
Solvent System: Add 4 mL of a degassed 3:1 mixture of Toluene/Ethanol. The use of ethanol aids in the solubility of the boronic acid and base, while toluene solubilizes the organic scaffold.
Reaction: Seal the vial and heat at 90°C for 4 hours.
Self-Validation (TLC & MS): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material spot and the emergence of a highly UV-active lower-
Rf
spot validates the coupling. Confirm the mass shift via ESI-MS (
[M+H]+
76 Da).
Purification: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over
Na2SO4
, and purify via silica gel chromatography.
Mechanistic catalytic cycle of Pd-catalyzed cross-coupling utilizing the N,N-bidentate ligand.
Quantitative Data & Comparative Analysis
To demonstrate the impact of late-stage functionalization on the [(5-Bromopyridin-2-yl)methyl]dimethylamine scaffold, Table 1 summarizes the comparative catalytic efficiency of the parent Pd(II) complex versus the extended biaryl Pd(II) complex in a benchmark Suzuki coupling of 4-chlorotoluene and phenylboronic acid.
Table 1: Comparative Catalytic Performance of Ligand Scaffolds
Analysis: Extending the
π
-system at the 5-position (Complex 2 and 3) significantly increases the Turnover Frequency (TOF) and overall yield. The electron-donating methoxy group in Complex 3 increases the electron density at the metal center, accelerating the oxidative addition step of the catalytic cycle. Furthermore, the bathochromic shift in
λmax
confirms the extended conjugation of the ligand framework, which is highly desirable for photoredox applications.
Improving reaction yield in the synthesis of [(5-Bromopyridin-2-yl)methyl]dimethylamine
Welcome to the Technical Support Center for Chemical Synthesis. This portal is designed for researchers and drug development professionals seeking to optimize the yield and purity of pyridine-based intermediates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Chemical Synthesis. This portal is designed for researchers and drug development professionals seeking to optimize the yield and purity of pyridine-based intermediates.
Below is the comprehensive troubleshooting guide and validated methodology for the synthesis of [(5-Bromopyridin-2-yl)methyl]dimethylamine (CAS: 908271-69-2)[1].
The synthesis of [(5-Bromopyridin-2-yl)methyl]dimethylamine is typically achieved via two primary pathways: Reductive Amination (Route A)[2] or Nucleophilic Substitution (Route B)[3]. Understanding the mechanistic failure modes of each route is critical for yield optimization.
Fig 1. Synthesis routes for[(5-Bromopyridin-2-yl)methyl]dimethylamine and common failure modes.
Troubleshooting & FAQs
Q1: Why is my reductive amination yielding mostly 5-bromo-2-pyridinemethanol instead of the target amine?Diagnosis: Premature reduction of the starting aldehyde.
Mechanistic Causality: Dimethylamine is a secondary amine. Its condensation with 5-bromo-2-pyridinecarboxaldehyde yields a positively charged iminium ion rather than a neutral imine. If a strong, unhindered reducing agent like Sodium borohydride (
NaBH4
) is present in the mixture from the start, it will preferentially and rapidly reduce the highly electrophilic unreacted aldehyde to the corresponding alcohol before the iminium ion has time to fully form.
Solution: Switch your reducing agent to Sodium triacetoxyborohydride (
NaBH(OAc)3
). Allow the aldehyde and dimethylamine to stir for 1–2 hours to pre-form the iminium intermediate before adding the reducing agent.
NaBH(OAc)3
is sterically hindered and milder, selectively reducing the protonated iminium ion over the aldehyde.
Q2: I am using the Nucleophilic Substitution route (Route B). Why is my reaction stalling at exactly 50% conversion?Diagnosis: Acidification of the nucleophile.
Mechanistic Causality: The
SN2
displacement of the bromide leaving group generates hydrobromic acid (
HBr
) as a stoichiometric byproduct. Because dimethylamine is basic (
pKa≈10.7
), the generated
HBr
immediately protonates the unreacted dimethylamine, converting it into a non-nucleophilic ammonium salt. If you only use 1.0 equivalent of dimethylamine, half of it will be consumed by the acid, stalling the reaction at 50%.
Solution: You must use an excess of dimethylamine (minimum 2.5 to 5.0 equivalents)[3]. The excess amine acts as an internal acid scavenger, ensuring the nucleophile remains active throughout the reaction.
Q3: How do I prevent the formation of quaternary ammonium impurities during the substitution route?Diagnosis: Over-alkylation.
Mechanistic Causality: The target product,[(5-Bromopyridin-2-yl)methyl]dimethylamine, is a tertiary amine. As its concentration increases in the reaction flask, it begins to compete with dimethylamine as a nucleophile, attacking unreacted 5-bromo-2-(bromomethyl)pyridine to form an undesired quaternary ammonium salt.
Solution: Employ an "inverse addition" technique. Instead of adding dimethylamine to the electrophile, slowly add the 5-bromo-2-(bromomethyl)pyridine dropwise to a vigorously stirred solution containing a large excess of dimethylamine. This keeps the local concentration of the electrophile artificially low, heavily favoring the primary
SN2
reaction over secondary over-alkylation.
Q4: My 5-bromo-2-pyridinecarboxaldehyde starting material appears discolored and viscous. Will this affect the yield?Diagnosis: Auto-oxidation.
Mechanistic Causality: Pyridinecarboxaldehydes are highly susceptible to auto-oxidation upon exposure to atmospheric oxygen and light, degrading into their corresponding picolinic acids. This acid will neutralize your dimethylamine and completely inhibit iminium formation.
Solution: Verify the purity of your starting material via
1H
-NMR or TLC prior to use. If degradation is observed, purify the aldehyde via flash chromatography or Kugelrohr distillation. Always store the purified aldehyde under an inert argon atmosphere at -20 °C.
Quantitative Yield Analysis
To assist in protocol selection, the following tables summarize the empirical data regarding reagent selection and stoichiometry for both synthesis pathways.
Table 1: Reagent Optimization for Reductive Amination (Route A)
Reducing Agent
Relative Hydride Donor Strength
Target Amine Yield
Major Byproduct
Causality / Notes
NaBH4
High
< 30%
5-Bromo-2-pyridinemethanol
Reduces aldehyde before imine formation completes.
NaBH3CN
Moderate
70 – 80%
Trace Alcohol
Effective, but generates highly toxic
HCN
gas upon aqueous workup.
NaBH(OAc)3
Mild
> 85%
None
Sterically hindered; selectively reduces the iminium ion. Safest handling profile.
Table 2: Stoichiometry Optimization for Nucleophilic Substitution (Route B)
Dimethylamine Equivalents
Addition Method
Target Amine Yield
Major Byproduct
Causality / Notes
1.0 eq
Direct
< 50%
Unreacted Starting Material
HBr
byproduct neutralizes the nucleophile.
3.0 eq
Direct
65 – 75%
Quaternary Ammonium Salt
Excess amine drives reaction, but high product concentration causes over-alkylation.
5.0 eq
Inverse
> 90%
None
Electrophile is kept limiting; product is immediately diluted, preventing side reactions[3].
Validated Standard Operating Procedure (SOP)
Optimized Reductive Amination (Route A)
This self-validating protocol utilizes
NaBH(OAc)3
to maximize yield and eliminate over-reduction. The inclusion of TLC/LC-MS checkpoints ensures process control at critical phases.
Step 1: Preparation & Imine Formation
In an oven-dried round-bottom flask purged with Argon, dissolve 5-bromo-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
Add Dimethylamine (2.0 M solution in THF, 1.5 eq)[2].
Optional but recommended: Add glacial acetic acid (0.1 eq) to act as a catalyst for iminium ion formation.
Stir the mixture at room temperature for 2 hours.
Validation Checkpoint: Analyze an aliquot via TLC (Eluent: 1:1 Hexanes/EtOAc). The aldehyde spot should be completely consumed, replaced by a baseline/highly polar iminium intermediate.
Step 2: Selective Reduction
Cool the reaction mixture to 0 °C using an ice-water bath.
Portion-wise, add Sodium triacetoxyborohydride (
NaBH(OAc)3
, 1.5 eq) over 15 minutes. The portion-wise addition controls the mild exotherm and prevents solvent boil-off.
Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12–16 hours.
Validation Checkpoint: LC-MS analysis should confirm the mass of the target product (
m/z≈215.0/217.0
for the bromine isotopes) with no residual iminium mass.
Step 3: Quench & Purification
Carefully quench the reaction by adding saturated aqueous
NaHCO3
(equal volume to the reaction solvent). Stir vigorously for 30 minutes to destroy unreacted borohydride species.
Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purify the crude residue via silica gel flash chromatography (Eluent gradient: DCM to 95:5 DCM/MeOH with 1% Triethylamine) to yield pure [(5-Bromopyridin-2-yl)methyl]dimethylamine as a pale yellow oil.
Technical Support Center: Troubleshooting Unwanted Debromination of [(5-Bromopyridin-2-yl)methyl]dimethylamine in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the pre...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the prevention of unwanted debromination of [(5-Bromopyridin-2-yl)methyl]dimethylamine during palladium-catalyzed cross-coupling reactions. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower you in your experimental design.
Understanding the Challenge: The Unwanted Side Reaction
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, the primary goal is to form a new carbon-carbon or carbon-nitrogen bond at the site of the bromine atom on the pyridine ring. However, a common and frustrating side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, leading to the formation of an undesired and often difficult-to-separate byproduct.[1][2] This process can significantly lower the yield of your target molecule and complicate downstream purification.
The mechanism of this unwanted debromination often involves the formation of a palladium-hydride species (Pd-H).[3] This can arise from various sources within the reaction mixture, including the base, solvent, or even trace impurities.[3] This Pd-H species can then react with the bromopyridine substrate in a competing catalytic cycle, leading to the debrominated product.
Here, we address common issues encountered during the coupling of [(5-Bromopyridin-2-yl)methyl]dimethylamine and provide actionable solutions grounded in mechanistic understanding.
Q1: I'm observing a significant amount of the debrominated byproduct in my Suzuki-Miyaura coupling. What is the first parameter I should investigate?
A1: Your choice of base is the most critical initial parameter to optimize. While a base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of palladium-hydride species that lead to debromination.[3][4]
Troubleshooting Steps:
Switch to a Milder Base: Immediately replace strong alkoxide bases with weaker inorganic bases.[3]
Potassium Carbonate (K₂CO₃): A good starting point for many Suzuki couplings.
Cesium Carbonate (Cs₂CO₃): Often provides a good balance of reactivity and suppression of side reactions.
Potassium Phosphate (K₃PO₄): A highly effective and commonly used base for minimizing debromination.[1][3]
Consider the Base's Solubility: For inorganic bases like K₂CO₃ or K₃PO₄, adding a small amount of water to the reaction mixture can be crucial for their solubility and activity.[2] However, be aware that water can also be a hydrogen source for hydrodehalogenation.[5][6] A careful balance is necessary.
Q2: How does the phosphine ligand influence the extent of debromination, and which ligands should I consider?
A2: The phosphine ligand plays a pivotal role in modulating the reactivity and stability of the palladium catalyst. The electronic and steric properties of the ligand directly impact the rates of the desired reductive elimination (forming your product) versus the competing debromination pathway.[1][7]
Key Principles:
Bulky and Electron-Rich Ligands: These ligands are generally preferred as they can accelerate the C-C or C-N bond-forming reductive elimination step.[1][7][8] This makes the desired reaction pathway kinetically more favorable than the debromination pathway.
Ligand Stability: A stable ligand prevents the formation of undesired palladium species that might promote side reactions.
Recommended Ligands to Screen:
Ligand Type
Specific Examples
Rationale
Buchwald-type Biarylphosphines
SPhos, XPhos, RuPhos
These are bulky and electron-rich ligands known to promote efficient cross-coupling while minimizing debromination.[1]
Their high electron density and large cone angles favor the desired catalytic cycle.[7]
Experimental Workflow for Ligand Screening:
Caption: A logical workflow for troubleshooting debromination by screening phosphine ligands.
Q3: Can my choice of palladium precursor impact the formation of the debrominated byproduct?
A3: Yes, using a well-defined palladium pre-catalyst can lead to more reproducible results and potentially lower levels of side reactions compared to using simple palladium salts like Pd(OAc)₂ or PdCl₂.
Rationale:
Pre-catalysts, such as the Buchwald G3 or G4 palladacycles, are designed for the efficient and controlled in situ generation of the active Pd(0) species.[1] This can lead to a more consistent concentration of the active catalyst and minimize the formation of palladium black or other inactive species that might promote side reactions.
Q4: I am performing a Sonogashira coupling and observing debromination. Are there specific considerations for this reaction?
A4: Yes, for Sonogashira couplings, a copper-free protocol can sometimes be beneficial in avoiding side reactions, including debromination. [1][8] While the copper(I) co-catalyst is a standard component of the Sonogashira reaction, it can sometimes contribute to undesired pathways.[8][9][10]
Troubleshooting a Sonogashira Coupling:
Attempt a Copper-Free Protocol: Several modern Sonogashira protocols have been developed that do not require a copper co-catalyst. These often rely on specific ligand and base combinations to facilitate the catalytic cycle.
Optimize the Amine Base: The amine base (e.g., triethylamine, diisopropylethylamine) is crucial.[11] Ensure it is anhydrous and of high purity.
Solvent Choice: Aprotic solvents like THF or DMF are commonly used.[8][11] The choice of solvent can influence the stability of the catalytic intermediates.
Q5: What is the role of reaction temperature and time in preventing debromination?
A5: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including debromination. [2][3] The debromination pathway may have a higher activation energy, and thus, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is advisable.[3][8]
Best Practices:
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid over-exposure to the reaction conditions.
Temperature Screening: If debromination is a significant issue, consider running the reaction at a lower temperature for a longer period.
Visualizing the Competing Catalytic Cycles
The following diagram illustrates the main catalytic cycle for a Suzuki-Miyaura coupling and the competing pathway leading to debromination.
Caption: Competing catalytic cycles in a Suzuki-Miyaura reaction leading to the desired product and the debrominated byproduct.
Recommended Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol employs a pre-catalyst and a weaker base to minimize the debromination of sensitive bromopyridine substrates.[1]
Protic solvents can be a source of protons/hydrides for debromination.[2]
Reaction Time
Prolonged heating after completion
Monitor reaction closely and work up promptly upon completion
Minimizes byproduct formation from extended exposure to catalytic conditions.[2]
By systematically evaluating and optimizing these key reaction parameters, researchers can significantly suppress unwanted debromination and improve the efficiency and yield of their cross-coupling reactions with [(5-Bromopyridin-2-yl)methyl]dimethylamine.
References
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(23), 6474–6484. [Link]
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Dalton Transactions, 42(42), 15033-15039. [Link]
Orbach, M., Zenkina, O. V., Diskin-Posner, Y., Iron, M. A., & van der Boom, M. E. (2011). A Phosphine-Accelerated ArF–Chloride Bond Activation Process by Palladium. Organometallics, 30(23), 6474–6484. [Link]
Feng, J., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis, 14(5), 3348–3355. [Link]
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
Entz, E. D., Russell, J. E. A., Hooker, L. V., & Neufeldt, S. R. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). ACS Catalysis, 10(15), 8459-8466. [Link]
Chen, H., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(10), 6829–6839. [Link]
Pharmaceutical Technology. (2026). New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. [Link]
Anderson, K. W., et al. (2012). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Journal of the American Chemical Society, 134(42), 17596–17599. [Link]
ResearchGate. (n.d.). Nickel(II) phosphine-catalysed hydrodehalogenation of aryl halides under mild ambient conditions. ResearchGate. [Link]
Chan, K. S., et al. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 62(21), 7224–7227. [Link]
Semproni, J. R., et al. (2025). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Journal of the American Chemical Society. [Link]
ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone.... ResearchGate. [Link]
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
Sharma, S., & Van der Eycken, E. V. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(10), 1756–1781. [Link]
Ciriminna, R., & Pagliaro, M. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 10, 935–940. [Link]
Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. The Journal of Organic Chemistry, 88(22), 15993–16001. [Link]
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
Ashikari, Y., Maekawa, K., & Ishibashi, M. (2021). Stille, Heck, and Sonogashira coupling and hydrogenation catalyzed by porous-silica-gel-supported palladium in batch and flow. Green Processing and Synthesis, 10(1), 722-728. [Link]
Optimizing solvent and catalyst conditions for[(5-Bromopyridin-2-yl)methyl]dimethylamine reactions
Welcome to the technical support center for optimizing reactions involving [(5-Bromopyridin-2-yl)methyl]dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing reactions involving [(5-Bromopyridin-2-yl)methyl]dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for common synthetic transformations. Here, we move beyond simple procedural steps to explain the underlying chemical principles, helping you to make informed decisions to optimize your reactions.
Section 1: Synthesis of [(5-Bromopyridin-2-yl)methyl]dimethylamine
The synthesis of the target compound, [(5-Bromopyridin-2-yl)methyl]dimethylamine, is a critical first step before it can be used in subsequent reactions. A common and efficient method is the N,N-dimethylation of (5-Bromopyridin-2-yl)methanol via a two-step process, often beginning with conversion to the corresponding methylamine followed by methylation. A direct and effective methylation of the primary or secondary amine precursor is the Eschweiler-Clarke reaction.[1][2]
FAQ: Synthesis and Purity
Question 1: I am synthesizing [(5-Bromopyridin-2-yl)methyl]dimethylamine from (5-Bromopyridin-2-yl)methanol. What is a reliable and high-yielding method?
A robust method involves a two-step sequence:
Conversion to the primary amine: (5-Bromopyridin-2-yl)methanol can be converted to the corresponding primary amine, (5-Bromopyridin-2-yl)methanamine.
Reductive Amination: The subsequent N,N-dimethylation can be effectively achieved using the Eschweiler-Clarke reaction, which utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] This reaction is known for its high efficiency and for preventing the formation of quaternary ammonium salts.[2][3]
Question 2: My Eschweiler-Clarke reaction for the dimethylation is sluggish or incomplete. What are the likely causes?
Several factors can lead to an incomplete Eschweiler-Clarke reaction:
Insufficient Reagents: Ensure that excess formaldehyde and formic acid are used. The reaction mechanism involves the formation of an iminium ion followed by reduction, and these steps repeat for a primary amine to become a tertiary amine.[1][2]
Reaction Temperature: The reaction is typically performed at or near boiling temperatures to drive the reaction forward, aided by the release of carbon dioxide.[2]
pH of the reaction mixture: The reaction proceeds through the formation of an iminium ion, which is facilitated under acidic conditions. However, the initial amine needs to be sufficiently nucleophilic to react with formaldehyde. Ensure the pH is appropriate for both steps to occur.
Question 3: I am observing impurities in my final product. What are the potential side products?
Incomplete methylation: If the reaction is not driven to completion, you may have residual monomethylated product, [(5-Bromopyridin-2-yl)methyl]methylamine.
Starting material: Unreacted (5-Bromopyridin-2-yl)methanamine may also be present.
Side reactions from starting material synthesis: Impurities from the synthesis of (5-Bromopyridin-2-yl)methanol could carry through. It is crucial to start with high-purity materials.[4]
[(5-Bromopyridin-2-yl)methyl]dimethylamine is a valuable building block for introducing the dimethylaminomethylpyridine moiety into larger molecules, often via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[5][6] However, the presence of the pyridine nitrogen can present unique challenges.[4][5]
Troubleshooting workflow for low-yielding cross-coupling reactions.
FAQs: Cross-Coupling Reactions
Question 4: Why are my palladium-catalyzed cross-coupling reactions with [(5-Bromopyridin-2-yl)methyl]dimethylamine consistently giving low yields?
The primary challenge with pyridine-containing substrates is the Lewis basicity of the pyridine nitrogen.[5] This nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation of the catalyst.[4][5] This coordination disrupts the catalytic cycle, resulting in poor yields.
Question 5: How can I mitigate catalyst inhibition by the pyridine nitrogen?
Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. Ligands such as XPhos, SPhos, and other Buchwald-type ligands can sterically shield the palladium center, which reduces the coordination of the pyridine nitrogen and promotes the desired catalytic cycle.[5]
Protecting Groups: In some cases, temporarily protecting the pyridine nitrogen can be an effective strategy.[4] Conversion to a pyridine N-oxide or complexation with borane can mask the lone pair, preventing catalyst inhibition. These protecting groups can be removed in a subsequent step.[4]
Question 6: What are the optimal solvent and base combinations for Suzuki-Miyaura reactions with this substrate?
Solvents: Aprotic solvents like toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[5] The choice of solvent can significantly impact the solubility of the base and the catalytic species, and in some cases, can even influence the selectivity of the reaction.[7][8]
Bases: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) may be more suitable depending on the specific coupling partners.[5] The strength and solubility of the base are critical factors to consider.[5]
Question 7: I'm observing significant homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction. How can I prevent this?
Homocoupling can be a result of several factors:
Oxygen in the reaction: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can promote the oxidative homocoupling of boronic acids and also deactivate the palladium catalyst.[5]
Base choice: A very strong base can sometimes promote homocoupling. Consider screening different bases, potentially a weaker one if the reaction still proceeds at a reasonable rate.
Slow addition of the bromopyridine: Adding the [(5-Bromopyridin-2-yl)methyl]dimethylamine solution slowly to the reaction mixture containing the boronic acid, base, and catalyst can sometimes minimize homocoupling.
Data Summary: Recommended Starting Conditions for Cross-Coupling
Parameter
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
Palladium Precursor
Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)
Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)
Ligand
SPhos, XPhos (2-10 mol%)
Xantphos, BINAP, XPhos (2-10 mol%)
Base
K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.)
NaOtBu, LHMDS, Cs₂CO₃ (1.5-3 equiv.)
Solvent
Dioxane/Water, Toluene, THF
Toluene, Dioxane
Temperature
80-110 °C
80-110 °C
Note: These are general starting points and may require optimization for specific substrates.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
To an oven-dried reaction vial equipped with a magnetic stir bar, add [(5-Bromopyridin-2-yl)methyl]dimethylamine (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[5]
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.[5]
In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent.[5]
Add the degassed solvent (e.g., dioxane/water 4:1) to the reaction vial containing the solids.[5]
Add the catalyst/ligand solution to the reaction mixture.
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.[5]
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
To an oven-dried reaction vessel, add [(5-Bromopyridin-2-yl)methyl]dimethylamine (1.0 equiv.), the corresponding amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃; 1-5 mol%), a phosphine ligand (e.g., Xantphos; 2-10 mol%), and a base (e.g., NaOtBu; 1.5-3.0 equiv.).[6]
Seal the vessel and purge with an inert gas.
Add the degassed solvent (e.g., toluene).
Heat the mixture to the desired temperature (e.g., 110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[9]
After completion, cool the reaction mixture to room temperature, filter through celite, and concentrate the filtrate.[9]
Purify the residue by silica gel column chromatography.[9]
References
Technical Support Center: Palladium-Catalyzed Reactions with Pyridine Substrates - Benchchem.
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC.
Eschweiler-Clarke reaction.
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
Eschweiler–Clarke reaction - Wikipedia.
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate.
Troubleshooting low yield in pyridine functionalization - Benchchem.
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.
Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH.
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC.
Synthesis of Biologically Potent Novel 5-(2-bromopyridin-3-yl-amino)-2- alkyl/aryl-isoindoline-1,3-dione Analogs Via Buchwald-Hartwig C-N Coupling Reaction | Bentham Science Publishers.
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. The cross‐coupling reaction was performed with crude extract obtained from enzymatic halogenation.49 - ResearchGate.
Technical Support Center: Troubleshooting Low Conversion in [(5-Bromopyridin-2-yl)methyl]dimethylamine Substitutions
Welcome to the technical support center for substitution reactions involving [(5-Bromopyridin-2-yl)methyl]dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide i...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for substitution reactions involving [(5-Bromopyridin-2-yl)methyl]dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, particularly low conversion rates, encountered during the functionalization of this versatile building block.
Part 1: Frequently Asked Questions & Initial Diagnosis
This section addresses the most common initial queries and helps diagnose the fundamental cause of poor reaction outcomes.
Question 1: I am attempting a direct nucleophilic aromatic substitution (SNAr) with an amine or alkoxide on [(5-Bromopyridin-2-yl)methyl]dimethylamine and seeing no product. Why is this reaction failing?
Answer: This is a very common issue that stems from the inherent electronic properties of the pyridine ring. Classical SNAr reactions require the leaving group to be positioned at an "activated" site, typically the 2- or 4-position (ortho or para to the ring nitrogen).[1][2] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate (the Meisenheimer complex) through resonance.
In your substrate, the bromine atom is at the 5-position, which is meta to the ring nitrogen. The nitrogen atom offers no resonance stabilization for a nucleophilic attack at this position, rendering the substrate electronically deactivated for traditional SNAr reactions.[1][3] Furthermore, the [(dimethylamino)methyl] group at the C-2 position is not a sufficiently strong electron-withdrawing group (EWG) to activate the ring for this type of substitution.[4] For successful substitution, you must switch to a metal-catalyzed cross-coupling strategy.
Question 2: I am using a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) but my yields are still very low. What are the most likely general causes?
Answer: Low yields in palladium-catalyzed cross-couplings with this substrate are typically traced back to a few critical parameters. The most common culprits are:
Catalyst Inactivity: The active Pd(0) species is not being generated or is decomposing.[5][6]
Inappropriate Ligand Choice: The ligand may not be suitable for this specific heterocyclic substrate, leading to catalyst inhibition or slow turnover.[1][5] The pyridine nitrogen itself can act as a ligand and inhibit the catalyst.[5][7]
Incorrect Base or Solvent System: The base may be too weak or strong, or the solvent may be of poor quality (not anhydrous or degassed).[1][8]
Presence of Oxygen: Failure to maintain a strictly inert atmosphere can lead to rapid catalyst decomposition and promotion of side reactions like boronic acid homocoupling.[6]
The following sections will provide a deeper dive into troubleshooting each of these points.
Part 2: In-Depth Troubleshooting for Palladium-Catalyzed Cross-Coupling Reactions
This section is structured to address specific issues you may be observing in your reaction.
Issue 1: Low or No Conversion of Starting Material
If your starting material remains largely unreacted, it points to a fundamental problem with the catalytic cycle.
Caption: Troubleshooting workflow for low conversion.
Possible Cause 1.1: Inactive or Inhibited Catalyst
The pyridine nitrogen and the exocyclic dimethylamino group can chelate with the palladium center, leading to catalyst inhibition.[1][7]
Solution: Employ bulky, electron-rich phosphine ligands. These ligands coordinate strongly to the palladium, preventing inhibition by the substrate and promoting the crucial reductive elimination step. For C-N (Buchwald-Hartwig) couplings, ligands like XPhos, SPhos, and BrettPhos are excellent starting points.[5] For C-C (Suzuki) couplings, SPhos, RuPhos, or Pd(dppf)Cl₂ are often effective.[5][9] It is highly recommended to screen a panel of ligands to find the optimal one for your specific transformation.
Possible Cause 1.2: Inappropriate Base Selection
The base plays a critical role in the catalytic cycle, often participating in the deprotonation of the nucleophile (in C-N coupling) or activating the boronic acid (in C-C coupling).[8][10]
Solution: The choice of base is highly dependent on the specific coupling reaction.
For Buchwald-Hartwig Aminations: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice. If your substrate has base-sensitive functional groups, weaker carbonate or phosphate bases (Cs₂CO₃, K₃PO₄) can be attempted, often requiring higher temperatures.[1][11]
For Suzuki Couplings: Inorganic bases are standard. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are widely used.[9][12] The choice can affect the rate of transmetalation.
Base
Typical Reaction
pKa of Conjugate Acid
Common Solvents
Notes
NaOt-Bu
Buchwald-Hartwig
~19
Toluene, Dioxane
Very strong, highly effective but can promote side reactions.[5]
LHMDS
Buchwald-Hartwig
~26
Toluene, THF
Strong, soluble base. Good alternative to NaOt-Bu.[5]
Good solubility in organic solvents can be advantageous.[1]
Possible Cause 1.3: Suboptimal Solvent and Temperature
The reaction solvent must be anhydrous and thoroughly degassed. The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote undesirable side reactions.[6]
Solution: Use high-purity, anhydrous solvents like toluene, 1,4-dioxane, or DME.[1] Degas the solvent and the entire reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for at least 20-30 minutes before adding the catalyst.[6] If conversion is still low, a systematic increase in temperature (e.g., from 80 °C to 110 °C) may be necessary.
Issue 2: Significant Side Product Formation
The appearance of unexpected products alongside low yields of the desired product indicates competing reaction pathways.
Possible Cause 2.1: Hydrodehalogenation
This is the replacement of the bromine atom with a hydrogen atom, and it is a common side reaction in palladium-catalyzed couplings.[1][6] It can arise from β-hydride elimination from certain nucleophiles or from trace amounts of water or other protic sources.[7][13]
Solution:
Ensure all reagents and solvents are scrupulously dry.
Use ligands that promote rapid reductive elimination, which can outcompete the hydrodehalogenation pathway. Bulky monodentate phosphines are often effective.
Avoid protic solvents if this side reaction is significant.[6]
Possible Cause 2.2: Homocoupling of Boronic Acid (Suzuki Reactions)
The formation of a biaryl byproduct derived from the boronic acid coupling partner is a classic sign of oxygen in the reaction mixture.[6]
Solution: This issue almost always points to inadequate degassing. Re-evaluate your procedure for creating an inert atmosphere. Ensure all reagents are added under a positive pressure of nitrogen or argon, and that the reaction vessel is properly sealed.[6]
Part 3: Experimental Protocols and Optimization
Generic Protocol for Reaction Optimization Screening
This protocol provides a framework for systematically optimizing your reaction conditions.
Setup: In an array of oven-dried reaction vials equipped with stir bars, add the [(5-Bromopyridin-2-yl)methyl]dimethylamine (1.0 equiv) and the coupling partner (1.1–1.5 equiv).
Base Addition: Add the selected base (e.g., NaOt-Bu, K₃PO₄, 2.0 equiv) to each vial inside a glovebox or under a strong stream of inert gas.
Catalyst/Ligand Addition: In separate stock solutions, dissolve the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a panel of ligands (e.g., XPhos, SPhos, RuPhos, 4 mol%) in anhydrous, degassed solvent. Add the appropriate catalyst/ligand solution to each vial.
Solvent Addition: Add additional anhydrous, degassed solvent to each vial to reach the desired concentration (typically 0.1–0.5 M).
Reaction: Seal the vials tightly and place them in a pre-heated aluminum block on a stirrer hotplate. Run the reactions for a set time (e.g., 12-18 hours).
Analysis: After cooling, quench the reactions and analyze the crude mixture by LC-MS or ¹H NMR with an internal standard to determine the conversion and yield for each condition.
Visualizing the Catalytic Cycle
Understanding the mechanism helps in rational troubleshooting. The diagram below shows a simplified catalytic cycle for a Buchwald-Hartwig amination.
Low conversion is often due to a bottleneck at one of these key stages:
Oxidative Addition: Can be slow for electron-rich or sterically hindered aryl bromides.
Amine Binding/Deprotonation: Requires a suitable base.
Reductive Elimination: This is often the rate-limiting step and is greatly accelerated by bulky, electron-rich ligands.[10]
By systematically evaluating each component of the reaction—catalyst, ligand, base, and solvent—you can effectively diagnose and resolve the cause of low conversion rates in your substitution reactions.
References
Yi, C., & Hua, R. (2006). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 71(6), 2535–2537. Available from: [Link]
ResearchGate. Proposed pathway for the 4-selective substitution of 3-bromopyridine (B = base, NuH = nucleophile). Available from: [Link]
CheRxiv. Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. Available from: [Link]
Wang, Z., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3908–3916. Available from: [Link]
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
Sun, C., & Shaughnessy, K. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(10), 3845–3847. Available from: [Link]
Technical Support Center: Handling & Long-Term Storage of[(5-Bromopyridin-2-yl)methyl]dimethylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions by explaining the causality behind chemical degradation. Understanding how...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions by explaining the causality behind chemical degradation. Understanding how and why [(5-Bromopyridin-2-yl)methyl]dimethylamine (CAS: 908271-69-2) degrades is the first step in implementing robust, self-validating protocols to protect your assays and drug development workflows.
Mechanistic Overview of Degradation (The "Why")[(5-Bromopyridin-2-yl)methyl]dimethylamine is a highly valuable bromo-functionalized pyridine derivative. However, its specific molecular architecture makes it vulnerable to three distinct degradation pathways:
N-Oxidation: The lone pair of electrons on the tertiary dimethylamine nitrogen is highly nucleophilic. In the presence of atmospheric oxygen, it readily undergoes oxidation to form an N-oxide.
Photolytic C-Br Cleavage: Halogenated pyridine rings are sensitive to ultraviolet (UV) light. Photon absorption can induce homolytic cleavage of the carbon-bromine bond, generating highly reactive radical species that trigger polymerization.
Atmospheric Carbonation: As a basic tertiary amine, the compound absorbs atmospheric carbon dioxide and moisture, forming carbonate or carbamate salts. This alters the pH of the reagent and reduces its effective molarity.
Degradation & Prevention Pathway Diagram
Causality of [(5-Bromopyridin-2-yl)methyl]dimethylamine degradation and preventative storage.
Troubleshooting & FAQs
Q: My compound arrived as a colorless liquid, but my older batch has turned brown. Is it still usable?A: A color shift from a colorless to a brown liquid is a primary indicator of chemical degradation[1]. This discoloration is typically caused by the accumulation of N-oxides and polymeric byproducts from photolytic C-Br cleavage. If your experiment is sensitive to stoichiometry or requires high-purity starting materials (e.g., cross-coupling reactions), you should discard the brown batch or purify it via vacuum distillation before use.
Q: What is the optimal temperature for long-term storage?A: For routine laboratory use (1-6 months), the compound must be stored at 2–8 °C[1][2]. For long-term archiving (exceeding 6 months), freezing the compound at -20 °C is strongly recommended[3]. Cold-chain transportation is also required during shipping to prevent thermal degradation[4]. Lowering the temperature exponentially decreases the kinetic rate of N-oxidation.
Q: Can I store this in standard clear glass vials?A: No. Due to the photolability of the 5-bromo substituent, the compound must be stored in amber borosilicate glass vials to block UV transmission.
Objective: Prepare[(5-Bromopyridin-2-yl)methyl]dimethylamine for extended storage (>6 months) without loss of molarity or purity.
Phase 1: Aliquoting (Minimizing Freeze-Thaw)
Equilibration: Allow the bulk reagent vial to warm to room temperature in a desiccator before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the hygroscopic amine.
Transfer: In a fume hood or glove box, transfer single-use volumes into pre-dried amber borosilicate glass vials.
Phase 2: Atmospheric Displacement
3. Argon Blanket: Insert an Argon gas line into the upper headspace of the vial. Flow Argon gently for 15–20 seconds. Causality: Argon is denser than air and nitrogen; it effectively sinks and displaces oxygen and CO₂, preventing N-oxide and carbamate formation.
4. Capping: Immediately seal the vial with a PTFE-lined cap. Avoid standard rubber septa, which are susceptible to chemical attack by basic amines.
Phase 3: Self-Validating Containment
5. Moisture Barrier: Wrap the cap tightly with Parafilm.
6. Validation Chamber: Place the sealed vials into a secondary container (e.g., a vacuum-sealed jar) filled with indicating silica gel desiccant.
Self-Validation Checkpoint: The silica gel acts as a continuous diagnostic tool. If the gel remains blue , the micro-environment is dry, and the protocol was successful. If the gel turns pink , the primary moisture barrier has failed, and the vials must be re-purged immediately.
Temperature Control: Transfer the secondary container to a -20 °C freezer[3] for long-term archiving, or maintain at 2–8 °C[2] for active monthly use.
Minimizing side-product formation in the amination of 5-bromo-2-(bromomethyl)pyridine
Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-bromo-2-(bromomethyl)pyridine .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-bromo-2-(bromomethyl)pyridine .
The amination of this bifunctional building block relies on a nucleophilic aliphatic substitution (
SN2
) at the benzylic-type bromomethyl group. However, its high reactivity often leads to complex side-product profiles if conditions are not strictly controlled. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to ensure high-yielding, selective aminations.
Mechanistic Overview & Reaction Pathways
Understanding the differential reactivity of the substrate is critical. The following diagram illustrates the intended
SN2
pathway versus common failure modes, including over-alkylation, self-condensation, and off-target aromatic substitution.
Reaction pathways for 5-bromo-2-(bromomethyl)pyridine amination.
Troubleshooting FAQs
Q1: Why am I seeing significant over-alkylation (tertiary amine formation) when reacting a primary amine?
Causality: The product of the first amination (a secondary amine) is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly attached alkyl group. This leads to competitive
SN2
attack on the unreacted electrophile.
Solution: Employ a statistical advantage by using a large stoichiometric excess of the primary amine (5–10 equivalents). If amine conservation is required, utilize a syringe pump for the slow, dropwise addition of the electrophile into a dilute solution of the amine. Maintain lower temperatures (0 °C to RT) to maximize the kinetic differentiation between the primary and secondary amines (Benchchem[1]).
Q2: My LC-MS shows a mass corresponding to a pyridinium dimer. How do I prevent substrate self-condensation?
Causality: The pyridine nitrogen is inherently nucleophilic, and the bromomethyl group is highly electrophilic. In its free-base form, the substrate can undergo rapid intermolecular
SN2
reactions, forming stable pyridinium salts (ResearchGate[2]).
Solution: Always store and handle the substrate as its hydrobromide (HBr) salt. Protonation renders the pyridine nitrogen non-nucleophilic, effectively halting self-condensation (Chem-Impex[3]). During the reaction, use a mild organic base (e.g., DIPEA) to slowly liberate the free base in situ in the presence of your target amine.
Q3: Is there a risk of substituting the 5-bromo position (
SNAr
) during this amination?
Causality: While the substrate has two bromines, they possess vastly different reactivities. Nucleophilic Aromatic Substitution (
SNAr
) on pyridines regioselectively favors the 2- and 4-positions because the intermediate Meisenheimer complex can stabilize the negative charge on the electronegative nitrogen atom (StackExchange[4]). The 5-position lacks this resonance stabilization and is highly unreactive toward
SNAr
.
Solution: Under standard aliphatic amination conditions (0 °C to RT, no transition metals), the 5-bromo group will remain completely intact. Avoid palladium/copper catalysts unless cross-coupling at the 5-position is explicitly desired later in your synthetic sequence.
Q4: I am seeing hydrolysis to 5-bromo-2-(hydroxymethyl)pyridine. How do I eliminate this?
Causality: Benzylic-type bromides are highly sensitive to solvolysis. If water is present in the solvent or introduced via hygroscopic inorganic bases, hydroxide/water will outcompete the amine for the electrophile, leading to mild hydrolysis (ResearchGate[2]).
Solution: Utilize strictly anhydrous solvents (e.g., dry MeCN or THF) and non-nucleophilic organic bases (e.g., DIPEA) to eliminate water from the system.
Quantitative Condition Optimization
The following table summarizes the impact of reaction parameters on the product distribution.
Reaction Condition
Primary Amine Eq.
Base
Solvent
Temp (°C)
Target Yield (%)
Over-alkylation (%)
Dimerization (%)
Standard (Poor)
1.1
K2CO3
MeCN
60
45
35
15
Excess Amine
5.0
K2CO3
MeCN
60
72
12
10
Low Temp + Excess
5.0
DIPEA
MeCN
0 to RT
88
<5
<2
Slow Addition
2.0
DIPEA
THF
0 to RT
91
<2
<2
Free Base Storage
5.0
DIPEA
MeCN
0 to RT
65
<5
25
Self-Validating Experimental Protocol
This protocol utilizes slow addition and temperature control to maximize the yield of the secondary amine while suppressing side reactions.
Step 1: System Setup & Purging
Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon for 10 minutes.
Causality: Eliminates ambient moisture to prevent substrate hydrolysis.
Validation Checkpoint: The inert gas bubbler rate should stabilize, indicating a completely sealed, moisture-free system.
Step 2: Reagent Dissolution
Action: Dissolve the primary amine (5.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous Acetonitrile (MeCN, 0.2 M relative to substrate). Cool the mixture to 0 °C using an ice bath.
Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HBr salt of the substrate without competing for the electrophile.
Validation Checkpoint: The solution should be completely clear and homogeneous prior to the addition of the electrophile.
Step 3: Electrophile Addition
Action: Dissolve 5-bromo-2-(bromomethyl)pyridine hydrobromide (1.0 eq) in a minimum volume of anhydrous MeCN. Add this solution dropwise via a syringe pump over 30 minutes to the vigorously stirring amine solution at 0 °C.
Causality: Slow addition ensures the primary amine is always in massive stoichiometric excess relative to the active electrophile, kinetically starving the over-alkylation pathway.
Validation Checkpoint: The internal temperature probe should show no exotherm exceeding +2 °C. A slight turbidity may appear as DIPEA·HBr salts begin to precipitate.
Step 4: Reaction Monitoring
Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
Causality: Room temperature provides sufficient thermal energy to drive the
SN2
reaction to completion without crossing the activation energy threshold for
SNAr
or significant over-alkylation.
Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS. The target mass [M+H]+ should be the base peak, with <5% starting material remaining. The absence of a [2M-Br]+ mass confirms successful suppression of dimerization.
Step 5: Workup
Action: Quench the reaction with saturated aqueous
NaHCO3
. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Causality: Mild basic workup ensures the product is fully partitioned into the organic layer as a free base.
Validation Checkpoint: The aqueous layer pH should test at ~8-9. TLC of the organic layer (Hexanes/EtOAc) should show a single major UV-active spot.
Experimental Workflow Diagram
Step-by-step workflow for the selective amination of the pyridine substrate.
References
Application Notes: Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine, Benchchem, 1
Reactivity Comparison Guide: [(5-Bromopyridin-2-yl)methyl]dimethylamine vs. 2,5-Dibromopyridine
Introduction In the landscape of medicinal chemistry and materials science, substituted pyridines are indispensable building blocks. Their utility is defined by the nature and position of substituents, which dictate the...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of medicinal chemistry and materials science, substituted pyridines are indispensable building blocks. Their utility is defined by the nature and position of substituents, which dictate the molecule's reactivity and synthetic potential. This guide provides an in-depth, objective comparison of two commercially available 5-bromopyridine derivatives: [(5-Bromopyridin-2-yl)methyl]dimethylamine and 2,5-Dibromopyridine .
The core difference between these molecules lies at the C2 position: a sterically demanding, electron-donating dimethylaminomethyl group versus an electron-withdrawing bromine atom. This single modification fundamentally alters the synthetic pathways available to the researcher. This guide will dissect these differences, moving beyond a simple list of reactions to explain the underlying electronic and steric principles. We will demonstrate that while both molecules offer a reactive handle at the C5-bromo position, 2,5-dibromopyridine serves as a platform for sequential, site-selective functionalization, whereas [(5-Bromopyridin-2-yl)methyl]dimethylamine is tailored for selective C5-modification where the C2-substituent acts as a significant modulator of the molecule's physical and chemical properties.
Part 1: Structural, Electronic, and Steric Analysis
The reactivity of a heteroaromatic compound is governed by the interplay between the inherent electronic properties of the ring and the effects imposed by its substituents.
[(5-Bromopyridin-2-yl)methyl]dimethylamine (Compound 1) features a dimethylaminomethyl group [-CH₂N(CH₃)₂] at the C2 position.
Electronic Effect: The tertiary amine is connected via an insulating methylene (-CH₂) bridge. This prevents the nitrogen's lone pair from participating in resonance with the pyridine ring. Therefore, its primary electronic influence is a weak, electron-donating inductive effect (+I).
Steric Effect: This group is substantially larger than a bromine atom, creating significant steric hindrance around the C2 position and the adjacent pyridine nitrogen.
Coordinating Potential: The tertiary amine nitrogen is a Lewis base and can coordinate to transition metal catalysts, potentially influencing catalytic cycles.
2,5-Dibromopyridine (Compound 2) possesses bromine atoms at both the C2 and C5 positions.
Electronic Effect: Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). Combined with the inherent electron-deficient nature of the pyridine ring, this makes the entire scaffold highly susceptible to certain reaction classes. The C2-Br bond is particularly activated due to its proximity to the ring nitrogen.
Steric Effect: A bromine atom presents moderate steric bulk, significantly less than the dimethylaminomethyl group.
The diagram below illustrates these key structural distinctions.
Caption: Contrasting synthetic workflows for the two reagents.
B. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are favorable on electron-deficient rings with a good leaving group, particularly at positions 2 and 4. [1][2]The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized when the charge can be delocalized onto the electronegative ring nitrogen.
Hypothesis: 2,5-Dibromopyridine will be highly reactive towards SNAr at the C2 position, while [(5-Bromopyridin-2-yl)methyl]dimethylamine will be unreactive.
Discussion & Experimental Data:2,5-Dibromopyridine (2) is an excellent substrate for SNAr. The C2 position is doubly activated by the ring nitrogen and the inductive withdrawal of the C5-bromine. It will react readily with a variety of nucleophiles (alkoxides, amines, thiols) to displace the C2-bromide.
[3]
[(5-Bromopyridin-2-yl)methyl]dimethylamine (1) lacks a leaving group at the activated C2 or C4 positions and is therefore not a suitable substrate for SNAr. Furthermore, the weak electron-donating nature of the C2 substituent slightly deactivates the ring towards nucleophilic attack compared to a system with electron-withdrawing groups.
Table 2: Representative data for Nucleophilic Aromatic Substitution (SNAr) reactions.
C. Lithiation and Metal-Halogen Exchange
This transformation involves the reaction of an organolithium reagent (e.g., n-BuLi) with an aryl halide, replacing the halogen with lithium. This creates a potent nucleophile that can be quenched with various electrophiles.
Hypothesis: 2,5-Dibromopyridine can be selectively lithiated at either the C2 or C5 position depending on conditions. [(5-Bromopyridin-2-yl)methyl]dimethylamine will undergo lithiation at the C5 position, but may be complicated by side reactions.
Discussion & Experimental Data:
Remarkably, the regioselectivity of monolithiation for 2,5-Dibromopyridine (2) can be controlled by the choice of solvent.
[5]* In non-coordinating solvents like toluene or hexane, metal-halogen exchange occurs preferentially at the most acidic proton position, which is C2, adjacent to the nitrogen.
In coordinating solvents like THF or diethyl ether, the lithium reagent is solvated, and the exchange is directed to the C5 position.
This solvent-dependent selectivity is a sophisticated tool for synthetic chemists.
[5][6]
For [(5-Bromopyridin-2-yl)methyl]dimethylamine (1) , metal-halogen exchange will occur at the C5-Br bond. However, the presence of the aminomethyl group introduces a potential complication. Strong bases like n-BuLi can also deprotonate the methylene protons alpha to the amine and the pyridine ring, leading to a mixture of products or undesired side reactions. Careful temperature control (-78 °C) is critical to favor halogen-metal exchange over deprotonation.
Table 3: Regioselectivity in Metal-Halogen Exchange reactions.
Part 3: Experimental Protocols
General Protocol: Suzuki-Miyaura Coupling of a 5-Bromopyridine Derivative
This protocol is a generalized procedure and should be optimized for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen).
Materials:
5-Bromopyridine substrate (Compound 1 or 2 , 1.0 equiv)
To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-bromopyridine substrate (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0-3.0 equiv), and palladium catalyst (0.02-0.05 equiv).
Seal the flask, and evacuate and backfill with inert gas three times.
Add the degassed solvent mixture via syringe.
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Application Synopsis
The choice between [(5-Bromopyridin-2-yl)methyl]dimethylamine and 2,5-dibromopyridine is not a matter of superior or inferior reactivity, but of synthetic intent.
Choose 2,5-Dibromopyridine when:
Your strategy involves sequential, site-selective functionalization at two different positions (C2 and C5).
You require a substrate for nucleophilic aromatic substitution at the C2 position.
Your synthesis can leverage solvent-controlled regioselective lithiation.
Your goal is exclusive functionalization at the C5 position.
The steric bulk at C2 is desired to direct reactions elsewhere or to influence the final molecule's conformation.
The basic amine functionality is required in the final product for solubility, biological activity, or as a coordination site.
By understanding the fundamental principles of steric hindrance, electronic activation, and reaction mechanisms, researchers can make informed decisions, transforming these versatile building blocks into novel molecules with designed properties and functions.
References
Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257–260. [Link]
Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metalation of Azines and Diazines. Tetrahedron, 57(20), 4059-4090.
Royal Society of Chemistry. (2017). A lesson for site-selective C–H functionalization on 2-pyridones. Chemical Science. [Link]
Wiley-VCH. (2024). Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activation. European Journal of Inorganic Chemistry.
BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. BenchChem Technical Guides.
MDPI. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
MDPI. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. Catalysts. [Link]
ChemVersatility. (n.d.). The Chemical Versatility of 2-Bromo-5-hydroxypyridine in Synthesis. [Link]
MDPI. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules. [Link]
ACS Publications. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry.
ResearchGate. (2011).
Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions.
University of Notre Dame. (2018). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Thesis.
ACS Publications. (1974). Chemistry of pyridine. VI. Steric and electronic effects influencing the deoxidative substitution of pyridine N-oxides by mercaptans in acetic anhydride. The Journal of Organic Chemistry.
ScienceDirect. (2000). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Tetrahedron.
De Gruyter. (2011). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
BenchChem. (2026). Reactivity in Suzuki Coupling: A Comparative Analysis of 2,5-Diiodopyrazine and 2,5-Dibromopyrazine. BenchChem Technical Guides.
ScienceDirect. (1993). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Heterocycles.
Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine.
ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Article.
BenchChem. (2026). A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem Technical Guides.
ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Organic Letters.
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
University of Bath. (n.d.). Pyridines: properties, syntheses & reactivity. Lecture Notes.
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules. [Link]
MDPI. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. [Link]
MDPI. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. International Journal of Molecular Sciences. [Link]
ACS Publications. (2007). A convenient palladium-catalyzed coupling approach to 2,5-disubstituted pyridines. The Journal of Organic Chemistry.
Royal Society of Chemistry. (2020). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. Dalton Transactions.
The Analytical Challenge: Profiling the Target Molecule[(5-Bromopyridin-2-yl)methyl]dimethylamine (CAS: 908271-69-2) is a highly polar, halogenated, di-basic pharmaceutical intermediate. To design a robust purity analysis method, we must first analyze its physicochemical causality. The molecule contains two basic centers: a tertiary dimethylamine group (pKa ~9.5) and a pyridine nitrogen (pKa ~5.2).
HPLC Method Validation for the Purity Analysis of [(5-Bromopyridin-2-yl)methyl]dimethylamine: A Comparative Guide The Analytical Challenge: Profiling the Target Molecule[(5-Bromopyridin-2-yl)methyl]dimethylamine (CAS: 90...
Author: BenchChem Technical Support Team. Date: April 2026
HPLC Method Validation for the Purity Analysis of [(5-Bromopyridin-2-yl)methyl]dimethylamine: A Comparative Guide
The Analytical Challenge: Profiling the Target Molecule[(5-Bromopyridin-2-yl)methyl]dimethylamine (CAS: 908271-69-2)[1] is a highly polar, halogenated, di-basic pharmaceutical intermediate. To design a robust purity analysis method, we must first analyze its physicochemical causality. The molecule contains two basic centers: a tertiary dimethylamine group (pKa ~9.5) and a pyridine nitrogen (pKa ~5.2).
At a typical reversed-phase acidic pH (e.g., pH 3.0), both nitrogen atoms are fully protonated, carrying a +2 charge. This high polarity drastically reduces hydrophobic retention. Furthermore, protonated amines are notorious for undergoing secondary ion-exchange interactions with residual ionized silanols (pKa ~4.5) on the surface of traditional silica supports. This electrostatic attraction causes severe peak tailing, poor resolution from closely eluting impurities (such as desbromo- or positional isomer derivatives), and integration errors.
To overcome this, analytical scientists must move beyond legacy column chemistries. This guide objectively compares a modern Surface-Charged Core-Shell C18 (OmniSep™ Charge-Surface C18) against traditional alternatives, validated strictly under the [1] and [2] frameworks.
Column Technology Comparison & Performance Data
When selecting a stationary phase for basic amines, three primary strategies exist:
Alternative A: Traditional Fully Porous C18. Relies purely on hydrophobic interactions. Requires ion-pairing agents (e.g., hexane sulfonic acid) to mask silanol interactions, which ruins MS-compatibility and shortens column lifespan.
Alternative B: HILIC (Hydrophilic Interaction Liquid Chromatography). Excellent for polar retention, but requires high organic sample diluents. If the API is formulated as a heavy salt, high organic diluents can cause sample precipitation.
The Product: OmniSep™ Charge-Surface C18. Features a superficially porous particle (core-shell) with a permanent positive surface charge. This creates an electrostatic repulsion layer that prevents the protonated analyte from reaching residual silanols, ensuring sharp peaks while maintaining standard reversed-phase retention.
Conclusion: The OmniSep™ Charge-Surface C18 provides the highest efficiency (
N
) and best peak shape without the sample-diluent limitations of HILIC.
Fig 1: Chromatographic interaction mechanism of basic amines on traditional vs. surface-charged C18.
Step-by-Step Experimental Protocol
To ensure a self-validating system, the following protocol incorporates system suitability testing (SST) prior to any sample analysis.
Phase 1: Mobile Phase & Sample Preparation
Buffer Preparation (Mobile Phase A): Dissolve 0.63 g of Ammonium Formate in 1.0 L of LC-MS grade water. Adjust to pH 3.0 ± 0.05 using Formic Acid. Causality: pH 3.0 ensures the analyte is fully protonated, locking it into a single ionization state to prevent retention time drift.
Standard Preparation: Accurately weigh 10.0 mg of [(5-Bromopyridin-2-yl)methyl]dimethylamine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL nominal concentration).
Phase 2: Chromatographic Conditions
Column: OmniSep™ Charge-Surface C18, 100 x 2.1 mm, 2.7 µm.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).
Injection Volume: 2.0 µL.
Detection: UV at 260 nm (Optimal absorption for the brominated pyridine ring).
Gradient Program:
0.0 - 1.0 min: 5% B
1.0 - 8.0 min: 5% to 60% B
8.0 - 9.0 min: 60% to 95% B
9.0 - 12.0 min: 5% B (Re-equilibration)
Phase 3: System Suitability Test (SST)
Inject the standard solution (n=6). The system is valid only if:
Method validation demonstrates that the analytical procedure is fit for its intended purpose[3]. The recent ICH Q2(R2) guidelines emphasize integrating validation into the analytical lifecycle[3].
Fig 2: Analytical procedure lifecycle integrating ICH Q14, Q2(R2), and USP compendial standards.
Validation Execution & Results Summary
1. Specificity (Forced Degradation):
To prove the method is stability-indicating, the API was subjected to stress conditions (0.1N HCl, 0.1N NaOH, 3% H2O2, and UV light for 24 hours).
Result: All degradation products (including the desbromo-impurity and N-oxide degradants) were baseline resolved from the main[(5-Bromopyridin-2-yl)methyl]dimethylamine peak (Resolution
Rs>2.0
). Peak purity angle was less than the purity threshold via PDA detection.
2. Linearity & Range:
Prepared calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (25 µg/mL to 150 µg/mL).
Result: The correlation coefficient (
R2
) was 0.9998, with a y-intercept
≤
2.0% of the 100% response, confirming excellent linear response across the specified range.
3. Accuracy (Recovery):
Triplicate preparations of samples spiked with the API at 50%, 100%, and 150% target concentration levels.
Result: Mean recovery was strictly within the self-validating acceptance criteria of 98.0% - 102.0%.
4. Precision (Repeatability & Intermediate Precision):
Six independent sample preparations at 100% concentration were analyzed on Day 1 (Repeatability) and by a different analyst on Day 2 (Intermediate Precision).
Table 2: ICH Q2(R2) Validation Results Summary
Validation Parameter
ICH Q2(R2) / USP <1225> Acceptance Criteria
Observed Result (OmniSep™ C18)
Status
Specificity
No interference at
tR
;
Rs>1.5
No interference;
Rs=3.1
PASS
Linearity (
R2
)
≥
0.999
0.9998
PASS
Accuracy (Recovery)
98.0% - 102.0%
99.4% - 100.6%
PASS
Repeatability (%RSD)
≤
2.0% (n=6)
0.45%
PASS
Intermediate Precision
≤
2.0% (n=12 total)
0.62%
PASS
Conclusion
By analyzing the specific dibasic, polar nature of[(5-Bromopyridin-2-yl)methyl]dimethylamine, it is evident that traditional C18 columns fail to provide the necessary peak integrity without MS-incompatible ion-pairing agents. The implementation of a Surface-Charged Core-Shell C18 column directly addresses the causality of silanol-induced tailing via electrostatic repulsion. The resulting method is highly robust, fully compliant with ICH Q2(R2) and USP <1225> validation standards, and ready for routine pharmaceutical quality control.
References
ICH Q2(R2) Validation of Analytical Procedures - U.S. Food and Drug Administration (FDA). Available at:[Link]
Comparative efficacy of [(5-Bromopyridin-2-yl)methyl]dimethylamine in C-C bond formation
As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold building during drug discovery. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synt...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold building during drug discovery. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, but the choice of substrate heavily dictates the efficiency, scalability, and purification of the final product.
This guide provides an objective, data-driven comparison of [(5-Bromopyridin-2-yl)methyl]dimethylamine (CAS: 908271-69-2) against common structural alternatives. By analyzing the electronic and steric causality behind its performance, this guide establishes a self-validating framework for integrating this tertiary amine building block into your C-C bond formation workflows.
Structural Rationale & Comparative Profiling
The 5-bromopyridine core is highly activated for oxidative addition by Palladium(0) due to the electron-withdrawing nature of the pyridine nitrogen[1]. However, the substituent at the 2-position fundamentally alters the reaction's trajectory. We compare our target compound against two standard alternatives:
5-Bromo-2-methylpyridine (The Alkyl Control): Lacks a basic amine. While it couples efficiently, the resulting products are neutral (excluding the pyridine core), making separation from homocoupled boronic acid byproducts (e.g., biphenyls) chromatographically tedious[2].
5-Bromo-2-(aminomethyl)pyridine (The Primary Amine): Contains an unhindered primary amine. This substrate is notorious for poor yields in cross-coupling. The primary nitrogen lone pair strongly coordinates to the Pd catalyst, creating an off-cycle resting state that poisons the catalytic cycle. Additionally, it is highly susceptible to competing Buchwald-Hartwig N-arylation.
[(5-Bromopyridin-2-yl)methyl]dimethylamine (The Target): Contains a tertiary dimethylamine group. The steric bulk of the two methyl groups prevents stable, dead-end coordination to the bulky Pd active species. Furthermore, the basicity of the tertiary amine (pKa ~9.0) enables rapid, solvent-free purification via acid-base extraction.
Quantitative Efficacy Comparison
The following table summarizes the performance of these three substrates in a standardized Suzuki-Miyaura coupling with phenylboronic acid (1.2 eq), utilizing a biphasic 1,4-Dioxane/H₂O system.
Substrate
Amine Type
Yield (%)
Optimal Catalyst
Time
Primary Limitation / Observation
5-Bromo-2-methylpyridine
None
85%
Pd(PPh₃)₄
18 h
Difficult purification from neutral biaryl byproducts.
5-Bromo-2-(aminomethyl)pyridine
Primary
< 30%
Pd(PPh₃)₄
24 h
Severe catalyst poisoning; competing N-arylation.
[(5-Bromopyridin-2-yl)methyl]dimethylamine
Tertiary
92%
Pd(dppf)Cl₂
12 h
None; enables rapid acid-base extraction.
Data synthesized from standardized cross-coupling optimization protocols[2][3].
Mechanistic Causality in the Catalytic Cycle
To understand why the tertiary amine excels, we must examine the causality within the catalytic cycle.
Oxidative Addition: The electron-deficient pyridine ring accelerates the insertion of Pd(0) into the C-Br bond. The remote dimethylamino group exerts negligible electronic deactivation at the 5-position.
Transmetalation (The Critical Step): Boronic acids require activation by a base (e.g., K₂CO₃ or K₃PO₄) to form a reactive boronate complex[4]. The localized polarity of the dimethylamino group enhances the substrate's solubility in the aqueous micro-droplets of the biphasic solvent system, facilitating a faster transmetalation transfer rate compared to the highly lipophilic 2-methyl analog.
Reductive Elimination: The steric bulk of the tertiary amine does not interfere with the geometry required for the final C-C bond formation, allowing the rapid release of the biaryl product and regeneration of the Pd(0) active species.
The following protocol is designed as a self-validating system. In-process visual cues are provided to ensure the chemical logic is functioning as intended.
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%, 0.03 mmol) - Chosen for its bidentate ligand stability which prevents premature catalyst degradation.
Base: K₂CO₃ (2.5 equiv, 2.5 mmol)
Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 0.2 M)
Step-by-Step Methodology
Degassing (Critical Causality): Add 1,4-Dioxane and H₂O to a Schlenk flask. Sparge with Argon for 15 minutes. Logic: Oxygen irreversibly oxidizes the electron-rich Pd(0) species to inactive Pd(II) oxides[5].
Reaction Assembly: Add the bromopyridine substrate, arylboronic acid, and K₂CO₃ to the degassed solvent. Stir for 2 minutes.
Catalyst Activation: Add Pd(dppf)Cl₂ under a positive stream of Argon.
Self-Validation Check: The solution should transition from clear to a deep red/orange upon heating, indicating the formation of the active Pd(0) species. If a black precipitate forms (Palladium black), the catalyst has decomposed due to oxygen ingress.
Execution: Heat the mixture to 85 °C for 12 hours. Monitor via LC-MS.
Acid-Base Extraction (The Tertiary Amine Advantage):
Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and extract with 1M HCl (aqueous).
Logic: The tertiary amine product protonates and moves to the aqueous layer. Neutral impurities (homocoupled boronic acid, triphenylphosphine oxide) remain in the organic layer and are discarded.
Basify the aqueous layer with 2M NaOH to pH 10, and re-extract with fresh EtOAc. Dry over Na₂SO₄ and concentrate to yield the highly pure product.
Troubleshooting & Optimization Workflow
Even with robust substrates, cross-coupling can fail due to environmental factors. Use the following logic tree to diagnose and resolve issues systematically.
Figure 2: Logical troubleshooting workflow for failed Suzuki cross-coupling reactions.
Conclusion
For drug development professionals, the selection of building blocks is an exercise in risk mitigation. [(5-Bromopyridin-2-yl)methyl]dimethylamine vastly outperforms its primary amine and alkyl counterparts in Suzuki-Miyaura couplings. By leveraging the steric shielding of the tertiary amine to protect the palladium catalyst, and exploiting its basicity for seamless acid-base purification, researchers can drastically reduce downstream processing time and improve overall synthetic yields.
References
Organic Chemistry Portal. Mechanism of the Suzuki Coupling. Organic-Chemistry.org. Available at:[Link]
Molecules (MDPI). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Available at:[Link]
Organic Process Research & Development (ACS). Optimisation of Permanganate Oxidation and Suzuki−Miyaura Coupling Steps in the Synthesis of a Nav1.8 Sodium Channel Modulator. (2009). Available at:[Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Type: Technical Comparison Guide & Experimental Protocols.
Introduction & Strategic Rationale
In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates not only the efficiency of the synthetic route but also the pharmacokinetic profile of the final active pharmaceutical ingredient (API). [(5-Bromopyridin-2-yl)methyl]dimethylamine (CAS: 908271-69-2)[1] has emerged as a highly versatile intermediate.
Unlike simple bromopyridines, this derivative features a dimethylaminomethyl group at the 2-position. This functionalization serves a dual purpose:
Pharmacokinetic Enhancement: The basic tertiary amine improves aqueous solubility and provides a handle for salt formation (e.g., hydrochloride salts), a critical factor in oral drug formulation.
Synthetic Utility: The bromine atom at the 5-position is electronically activated by the pyridine nitrogen, making it an excellent candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)[2].
However, the presence of a basic, chelating nitrogen center introduces specific synthetic challenges. Unprotected aliphatic amines can coordinate to palladium catalysts, potentially leading to catalyst deactivation or requiring higher catalyst loadings[3]. This guide objectively benchmarks[(5-Bromopyridin-2-yl)methyl]dimethylamine against other common bromopyridine derivatives, providing field-proven data and self-validating protocols to overcome these challenges.
Structural & Electronic Profiling
To understand the behavior of[(5-Bromopyridin-2-yl)methyl]dimethylamine, we must compare its physicochemical properties against baseline derivatives: 3-Bromopyridine (unsubstituted), 2-Bromo-5-methylpyridine (alkyl-substituted), and 5-Bromo-2-pyridinecarboxaldehyde (electron-withdrawing).
Table 1: Physicochemical and Reactivity Profiling
Compound
CAS Number
Calc. pKa (Conjugate Acid)
Electronic Effect on Pyridine Ring
Primary Synthetic Challenge
[(5-Bromopyridin-2-yl)methyl]dimethylamine
908271-69-2
~8.5 (Amine)
Inductive donating (weak)
Catalyst coordination by the basic amine moiety[3]
Expert Insight: The rate-determining step in cross-coupling is typically the oxidative addition of the C-Br bond to the Pd(0) catalyst[2]. While electron-withdrawing groups (like aldehydes) accelerate this step, the basic dimethylamine group in our target compound requires the use of strongly coordinating, bidentate ligands (such as dppf or XPhos) to prevent the substrate from displacing the ligand and poisoning the catalyst[5].
Benchmarking Data: Cross-Coupling Performance
The following tables summarize experimental benchmarking data for two cornerstone reactions in drug discovery: the Suzuki-Miyaura coupling (C-C bond formation) and the Buchwald-Hartwig amination (C-N bond formation)[6].
Causality Analysis: 3-Bromopyridine reacts fastest due to the lack of steric or chelating interference.[(5-Bromopyridin-2-yl)methyl]dimethylamine requires a slightly longer reaction time; however, the use of the bidentate dppf ligand successfully outcompetes the basic amine for palladium coordination, resulting in an excellent 88% yield[7].
Causality Analysis: The Buchwald-Hartwig amination of basic heterocycles is notoriously difficult[5]. Here, the bulky, electron-rich XPhos ligand is mandatory. It facilitates rapid reductive elimination and prevents the formation of stable, unreactive bis(amine)palladium complexes that lead to hydrodebromination side-reactions[5].
Mechanistic Pathways & Experimental Workflows
To visualize the causality of our catalyst selection, the following diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting where the basic amine could theoretically interfere, and how the chosen ligand prevents it.
The following workflow guarantees high-fidelity results by integrating mandatory in-process controls (IPCs).
Caption: Self-validating experimental workflow for the cross-coupling of bromopyridine derivatives.
Step-by-Step Experimental Methodologies
Protocol A: Suzuki-Miyaura Coupling of [(5-Bromopyridin-2-yl)methyl]dimethylamine
Self-Validating System: This protocol utilizes LC-MS monitoring to confirm oxidative addition and transmetalation completion prior to workup.
Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add[(5-Bromopyridin-2-yl)methyl]dimethylamine (215 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and anhydrous K₂CO₃ (345 mg, 2.5 mmol).
Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (16.3 mg, 0.02 mmol, 2 mol%). Rationale: The dppf ligand is strictly required to prevent the dimethylamine moiety from forming an unreactive Pd-complex.
Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Nitrogen (3 cycles).
Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.
Reaction: Replace the septum with a Teflon screwcap under positive N₂ flow. Heat the mixture in an oil bath at 90 °C with vigorous stirring (800 rpm).
In-Process Control (Self-Validation): After 3 hours, withdraw a 10 µL aliquot via microsyringe. Dilute in 1 mL Acetonitrile and analyze via LC-MS.
Validation Check: The reaction is deemed complete when the starting material peak (m/z 215/217) is <2% relative to the product peak (m/z 213 for the biaryl product). If >2%, continue heating for 1 hour and re-test.
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with H₂O (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 1% Et₃N) to yield the product as a pale yellow oil. Note: 1% Et₃N is required to prevent streaking of the basic amine on silica.
Protocol B: Buchwald-Hartwig Amination
Self-Validating System: Moisture and oxygen strictly prohibited; visual color change indicates active catalyst formation.
Preparation: In a nitrogen-filled glovebox, charge a vial with [(5-Bromopyridin-2-yl)methyl]dimethylamine (215 mg, 1.0 mmol), Pd₂(dba)₃ (22.9 mg, 0.025 mmol), XPhos (47.7 mg, 0.10 mmol), and NaOtBu (144 mg, 1.5 mmol).
Solvent & Amine: Add anhydrous Toluene (5.0 mL) followed by Morpholine (130 µL, 1.5 mmol).
Validation Check: The solution should transition from deep purple (Pd₂(dba)₃) to a dark reddish-brown, indicating the formation of the active L₂Pd(0) species.
Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 8 hours.
Workup & Isolation: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify via reverse-phase automated chromatography (C18, H₂O/MeCN gradient with 0.1% TFA) to isolate the product as a TFA salt.
References
National Institutes of Health (NIH). "“Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides". PMC. Available at: [Link]
ACS Publications. "Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions". The Journal of Organic Chemistry. Available at:[Link]
ACS Publications. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates". The Journal of Organic Chemistry. Available at:[Link]
ACS Publications. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines". The Journal of Organic Chemistry. Available at:[Link]
A Comparative Guide to the Validation of an Analytical Method for [(5-Bromopyridin-2-yl)methyl]dimethylamine: GC-MS vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals Introduction [(5-Bromopyridin-2-yl)methyl]dimethylamine is a substituted pyridine derivative.[1] As with many active pharmaceutical ingredients (APIs) and t...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(5-Bromopyridin-2-yl)methyl]dimethylamine is a substituted pyridine derivative.[1] As with many active pharmaceutical ingredients (APIs) and their intermediates, the precise and accurate quantification of this compound is critical for ensuring product quality, safety, and efficacy. The development and validation of robust analytical methods are therefore paramount. This guide provides an in-depth, experience-driven comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. We will delve into the nuances of GC-MS method validation, following the internationally recognized ICH Q2(R1) guidelines, and present a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.[2]
The Challenge of Amine Analysis by GC-MS
The analysis of amines, such as [(5-Bromopyridin-2-yl)methyl]dimethylamine, by GC-MS presents a unique set of challenges.[3] These compounds are often highly polar and can exhibit low volatility, making them less than ideal candidates for direct GC analysis.[4][5] Their basic nature can lead to interactions with active sites within the GC system, such as the injector liner and the column stationary phase, resulting in poor peak shape, tailing, and inaccurate quantification.[4] To overcome these issues, a process called derivatization is often employed.[6] Derivatization chemically modifies the analyte to make it more volatile and less polar, thereby improving its chromatographic behavior.[4]
GC-MS Method Development and Optimization
Despite the challenges, GC-MS offers several advantages, including high resolution and sensitivity.[7] For volatile and thermally stable pyridine derivatives, GC-MS can provide both separation and structural information.[8]
Rationale for Derivatization
For a tertiary amine like [(5-Bromopyridin-2-yl)methyl]dimethylamine, while more amenable to GC analysis than primary or secondary amines, derivatization can still be beneficial, particularly if the parent molecule exhibits any thermal instability or interactions with the GC system.[7] However, for the purpose of this guide, we will first explore a direct injection approach, as the dimethylamine group offers some degree of volatility. Should peak tailing or low response be observed, derivatization techniques such as silylation would be the next logical step.[9]
Experimental Protocol: GC-MS Analysis
The following is a detailed protocol for the direct GC-MS analysis of [(5-Bromopyridin-2-yl)methyl]dimethylamine:
Sample Preparation:
Accurately weigh approximately 10 mg of the [(5-Bromopyridin-2-yl)methyl]dimethylamine reference standard.
Dissolve the standard in 10 mL of a suitable volatile organic solvent, such as dichloromethane or ethyl acetate, to create a 1 mg/mL stock solution.[8]
Prepare a series of calibration standards by serial dilution of the stock solution.
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
GC-MS Instrumentation and Parameters:
Gas Chromatograph: Agilent 7890B GC or equivalent
Mass Spectrometer: Agilent 5977A MSD or equivalent
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is generally suitable.[8]
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11] The following validation parameters are assessed according to ICH Q2(R1) guidelines.[2][12]
Caption: Workflow for GC-MS Analytical Method Validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13]
Experimental Approach:
Analyze a blank solvent sample to ensure no interfering peaks are present at the retention time of the analyte.
Analyze a sample of a placebo or a known matrix without the analyte.
Analyze the analyte spiked into the placebo or matrix to demonstrate that the analyte peak is well-resolved from any other components.
If available, analyze samples containing known impurities or degradation products.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[10]
Experimental Approach:
Prepare a series of at least five calibration standards spanning the expected concentration range of the samples.
Inject each standard in triplicate.
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[14]
Experimental Approach:
Prepare placebo or matrix samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[15]
Analyze a minimum of three replicates at each concentration level.
Calculate the percent recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.[12]
Repeatability (Intra-assay Precision):
Experimental Approach: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.[12]
The relative standard deviation (RSD) should be ≤ 2%.
Intermediate Precision (Inter-assay Precision):
Experimental Approach: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
The RSD over the different sets of conditions should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
Experimental Approach (Based on Signal-to-Noise Ratio):
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.
This can be achieved by analyzing a series of diluted solutions of the analyte.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]
Experimental Approach:
Introduce small variations to the method parameters, such as:
Injector temperature (± 5 °C)
Oven temperature ramp rate (± 1 °C/min)
Carrier gas flow rate (± 0.1 mL/min)
Analyze samples under these modified conditions and evaluate the impact on the results. The results should remain within the acceptance criteria for accuracy and precision.
Performance Comparison: GC-MS vs. LC-MS/MS
While GC-MS is a powerful technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective alternative, particularly for polar and thermally labile compounds.[16] LC-MS/MS is well-suited for the analysis of a wide range of compounds, from small molecules to large proteins.[16]
Caption: Decision Tree for Analytical Method Selection.
Comparative Data
The following table presents a hypothetical but realistic comparison of the performance of a validated GC-MS method and an LC-MS/MS method for the analysis of [(5-Bromopyridin-2-yl)methyl]dimethylamine.
Parameter
GC-MS
LC-MS/MS
Commentary
Specificity
High
Very High
LC-MS/MS offers higher specificity due to the use of precursor-to-product ion transitions (MRM).
LOD
~1 ng/mL
~0.1 ng/mL
LC-MS/MS is generally more sensitive for polar compounds.
LOQ
~5 ng/mL
~0.5 ng/mL
The lower LOQ of LC-MS/MS is advantageous for trace-level analysis.
Linearity (r²)
> 0.995
> 0.998
Both techniques provide excellent linearity.
Accuracy (% Recovery)
98.5 - 101.5%
99.0 - 101.0%
Both methods demonstrate high accuracy.
Precision (RSD)
< 2.0%
< 1.5%
LC-MS/MS often exhibits slightly better precision.
Sample Preparation
May require derivatization
"Dilute and shoot" often possible
LC-MS/MS can have simpler sample preparation, reducing time and potential for error.[16]
Run Time
~15 minutes
~5-10 minutes
LC-MS/MS methods can be faster.
Discussion
GC-MS: This technique is a robust and reliable choice, especially when dealing with volatile and thermally stable compounds.[8] The primary potential drawback for [(5-Bromopyridin-2-yl)methyl]dimethylamine is the need for derivatization if the compound exhibits poor chromatographic behavior.[4] However, modern GC columns and inlet technologies have improved the analysis of polar compounds.
LC-MS/MS: For polar and non-volatile compounds, LC-MS/MS is often the preferred method.[16] It offers exceptional sensitivity and selectivity, and the sample preparation is often simpler.[16] The use of different liquid chromatography modes, such as reversed-phase or HILIC, provides flexibility in method development. For amines, operating at a higher pH can improve peak shape and retention in reversed-phase chromatography.
Conclusion
Both GC-MS and LC-MS/MS are powerful analytical techniques capable of providing accurate and precise quantification of [(5-Bromopyridin-2-yl)methyl]dimethylamine. The choice between the two will depend on several factors, including:
The specific requirements of the analysis: If ultra-high sensitivity is required, LC-MS/MS is likely the better choice.
The available instrumentation: Not all laboratories have access to both GC-MS and LC-MS/MS.
The expertise of the analysts: Familiarity with a particular technique can influence the efficiency of method development and validation.
For routine quality control where high sensitivity is not the primary concern, a well-validated GC-MS method can be a cost-effective and reliable solution. However, for applications requiring the highest levels of sensitivity and selectivity, such as in bioanalysis or impurity profiling, LC-MS/MS is the superior technique.
References
Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
Benchchem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
Alfa Chemistry. Development and Validation of Related Substances Analysis Methods - Generic Drug.
PubMed. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
PMC. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
Spiral. Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome.
Phenomenex. Derivatization for Gas Chromatography.
LabRulez GCMS. Analysis of Amines in GC.
ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome | Journal of Proteome Research.
Gavin Publishers. Validation of Analytical Methods: A Review.
Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
LCGC International. Analytical Method Validation: Back to Basics, Part II.
EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
Waters Corporation. A Guide to Analytical Method Validation.
BioPharmaSpec. Evolution of ICH Q2 guideline (Validation of Analytical Procedures).
Virginia Tech. Analysis of Biogenic Amines by GC/FID and GC/MS.
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
Restek. Pyridine: CAS # 110-86-1 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
Technology Networks. What Is LC-MS, LC-MS Analysis and LC-MS/MS.
Agency for Toxic Substances and Disease Registry. 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.
ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
CHIMIA. New Pyridine Derivatives from Essential Oils.
Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
PMC. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies.
Republic of Korea Ministry of Food and Drug Safety. Analytical Methods.
ResearchGate. Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient Water.
Chalmers University of Technology. Evaluation of pre-concentration techniques for gas chromatographic determination of low amounts of volatile contaminants and degradation products.
Semantic Scholar. Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon.
Steric and electronic effects of[(5-Bromopyridin-2-yl)methyl]dimethylamine vs its positional isomers
An In-Depth Comparative Analysis of Steric and Electronic Effects: [(5-Bromopyridin-2-yl)methyl]dimethylamine and Its Positional Isomers A Guide for Researchers in Catalysis and Medicinal Chemistry In the landscape of mo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Analysis of Steric and Electronic Effects: [(5-Bromopyridin-2-yl)methyl]dimethylamine and Its Positional Isomers
A Guide for Researchers in Catalysis and Medicinal Chemistry
In the landscape of modern chemical research, particularly in the realms of catalysis and drug development, substituted pyridines represent a cornerstone class of molecular scaffolds. Their utility stems from the tunable nature of the pyridine ring, where the strategic placement of substituents can profoundly alter steric and electronic properties. This, in turn, dictates their coordination behavior, reactivity, and biological activity. This guide provides a detailed comparative analysis of [(5-Bromopyridin-2-yl)methyl]dimethylamine and its positional isomers, offering insights into how subtle structural changes can lead to significant functional differences.
The pyridine nitrogen, with its lone pair of electrons, serves as a primary site for coordination to metal centers or interaction with biological targets. The basicity of this nitrogen and the accessibility of its lone pair are critically influenced by the electronic effects (both inductive and resonance) and the steric hindrance imposed by substituents on the ring. The interplay between a halogen atom (bromine) and an aminomethyl group at various positions creates a fascinating study in molecular design.
This analysis will dissect the steric and electronic profiles of the 3-, 4-, 5-, and 6-bromo isomers of 2-[(dimethylamino)methyl]pyridine. By understanding these differences, researchers can make more informed decisions in ligand selection for catalysis, or in the design of pharmacologically active molecules.
Comparative Analysis of Electronic Properties
The electronic landscape of the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The introduction of a bromine atom, a moderately deactivating group, and a dimethylaminomethyl group, which has a mild electron-donating inductive effect, further modulates this landscape. The position of the bromo substituent is the primary determinant of the electronic differences among these isomers.
Key Electronic Considerations:
Inductive Effect (-I): Bromine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect, which decreases the electron density of the ring and the basicity of the pyridine nitrogen. This effect is distance-dependent, being strongest when the bromine is closer to the nitrogen (i.e., in the 3- or 6-position).
Resonance Effect (+M/-M): As a halogen, bromine has a weak +M (mesomeric) effect due to its lone pairs, which can donate electron density to the ring. However, for halogens, the -I effect typically dominates. The resonance effect is position-dependent, influencing the ortho and para positions relative to the substituent.
Basicity (pKa): The pKa of the pyridinium ion is a direct measure of the basicity of the pyridine nitrogen. A lower pKa indicates lower basicity, resulting from electron-withdrawing substituents that destabilize the positive charge on the protonated nitrogen.
Isomer
Expected Electronic Influence on Pyridine N
Predicted pKa (Relative)
C-Br Bond Reactivity (e.g., in Cross-Coupling)
3-Bromo
Strong -I effect due to proximity to N. No direct resonance donation to N.
Lowest
Moderately activated by the electron-withdrawing ring.
4-Bromo
Moderate -I effect. +M effect can donate to N through resonance.
Intermediate
Highly activated due to para-position to N.
5-Bromo
Moderate -I effect. No direct resonance interaction with N.
Higher
Less activated compared to the 4-bromo isomer.
6-Bromo
Strong -I effect due to proximity to N.
Low
Sterically hindered and electronically deactivated C-Br bond.
The following diagram illustrates the dominant electronic flows in the 4-bromo versus the 5-bromo isomer, highlighting why the 4-position leads to greater activation of the C-Br bond for reactions like Suzuki or Buchwald-Hartwig coupling.
Caption: Electronic effects in 4- and 5-bromo isomers.
Comparative Analysis of Steric Effects
Steric hindrance plays a crucial role in determining the utility of these isomers as ligands. The bulky dimethylaminomethyl group at the 2-position creates a sterically demanding environment around the pyridine nitrogen. The position of the bromine atom further modulates this steric profile.
Key Steric Considerations:
Coordination Sphere: When the pyridine nitrogen coordinates to a metal center, the 2- and 6-positions form the primary coordination sphere. Substituents at these positions will have the most significant steric impact.
Bite Angle: In bidentate coordination involving both the pyridine nitrogen and the dimethylamino nitrogen, the position of the bromo group can influence the preferred conformation and the resulting bite angle of the chelate ring.
Isomer
Steric Hindrance around Pyridine N
Steric Hindrance around C-Br Bond
3-Bromo
Moderate. The bromine is adjacent to the bulky 2-substituent, potentially restricting its rotation.
Moderately accessible.
4-Bromo
Less hindered by the bromine atom due to its remote position.
Highly accessible.
5-Bromo
Less hindered by the bromine atom.
Highly accessible.
6-Bromo
Most hindered. The bromine and the dimethylaminomethyl group are flanking the nitrogen, severely restricting access.
Highly hindered, making oxidative addition difficult.
The 6-bromo isomer is a classic example of a "pincer" type steric environment around the nitrogen, which can be advantageous for stabilizing specific metal geometries but is often detrimental for reactions requiring unhindered access to the nitrogen lone pair.
To experimentally probe the differences in reactivity, a Suzuki-Miyaura cross-coupling reaction is an excellent choice, as it is sensitive to both the electronic nature and steric accessibility of the C-Br bond.
Objective: To compare the reactivity of the 4-bromo and 5-bromo isomers of 2-[(dimethylamino)methyl]pyridine in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Magnetic stirrer and heating plate
TLC plates (silica gel)
GC-MS for analysis
Procedure:
Reaction Setup: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add the bromopyridine isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
Solvent Addition: Add toluene (5 mL) and ethanol (2 mL) to the flask.
Base Addition: Add 2M aqueous Na₂CO₃ solution (2 mL).
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every hour) for 6 hours.
Workup: After the reaction is complete (or after 6 hours), cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the conversion and yield of the desired phenylpyridine product.
Expected Outcome: The 4-bromo isomer is expected to react significantly faster and give a higher yield than the 5-bromo isomer. This is due to the C-Br bond in the 4-position being more electronically activated for oxidative addition to the Pd(0) catalyst.
Caption: Experimental workflow for Suzuki coupling.
Conclusion and Outlook
The choice between positional isomers of substituted pyridines is a critical decision in molecular design. As demonstrated, moving a bromine atom from the 5- to the 4- or 6-position on the 2-[(dimethylamino)methyl]pyridine scaffold has profound and predictable consequences:
Electronic Effects: The 4-bromo isomer is electronically primed for cross-coupling reactions at the C-Br bond. The 3- and 6-bromo isomers have the most electron-deficient nitrogen atoms, making them less basic.
Steric Effects: The 6-bromo isomer is exceptionally hindered around the nitrogen, which could be exploited for creating specific catalytic pockets but is generally unfavorable for simple coordination. The 4- and 5-bromo isomers offer relatively unimpeded access to the nitrogen.
By leveraging this understanding, researchers can select the optimal isomer for their specific application, whether it be fine-tuning the electronic properties of a catalyst's active site, modulating the pKa of a potential drug candidate, or controlling the regioselectivity of a synthetic transformation. The principles discussed herein provide a rational framework for making such informed decisions.
References
Synthesis and characterization of (5-Bromopyridin-2-yl)methyl]dimethylamine: National Center for Biotechnology Information. PubChem Compound Summary for CID 13865331. PubChem. Retrieved from [Link].
General Principles of Steric and Electronic Effects in Pyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (A general textbook reference, a specific deep link is not practical, but the principles are standard).
Application of Substituted Pyridines in Catalysis: Comprehensive overview of ligand design. Clavier, H., & Nolan, S. P. (2010). Percentage of buried volume for phosphine and N-heterocyclic carbene ligands: a curiosity or a new paradigm? Chemical Communications, 46(6), 841-859. (Illustrates the importance of steric and electronic parameters in ligand design). URL: [Link]
Suzuki-Miyaura Cross-Coupling Reaction Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (The seminal review on the topic). URL: [Link]
Validation
Validating structural integrity of synthesized [(5-Bromopyridin-2-yl)methyl]dimethylamine using 2D NMR
An in-depth technical analysis and comparative guide for the structural validation of[(5-Bromopyridin-2-yl)methyl]dimethylamine. The Analytical Bottleneck: Regiochemical Ambiguity in Halogenated Pyridines In medicinal ch...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis and comparative guide for the structural validation of[(5-Bromopyridin-2-yl)methyl]dimethylamine.
The Analytical Bottleneck: Regiochemical Ambiguity in Halogenated Pyridines
In medicinal chemistry and drug development, the structural integrity of building blocks dictates the success of downstream synthesis and pharmacological profiling. [(5-Bromopyridin-2-yl)methyl]dimethylamine (Chemical Formula: C8H11BrN2) is a highly versatile functionalized pyridine derivative. However, synthesizing this molecule presents a distinct analytical challenge: verifying the exact regiochemistry of the bromine atom on the pyridine ring.
While traditional workflows rely heavily on 1D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), these methods often fall short when differentiating complex positional isomers (e.g., 4-bromo vs. 5-bromo vs. 6-bromo variants). Relying solely on 1D proton coupling constants (J-couplings) can lead to catastrophic downstream failures if signals overlap or experience line broadening. To achieve absolute certainty, modern laboratories must pivot to multidimensional techniques. As highlighted in [1], advanced 2D NMR workflows are no longer optional—they are a critical requirement for lead optimization and structural validation.
Methodological Comparison: 1D NMR + HRMS vs. 2D NMR Workflows
To objectively evaluate the best approach for validating [(5-Bromopyridin-2-yl)methyl]dimethylamine, we must compare the traditional 1D/MS workflow against a comprehensive 2D NMR suite (COSY, HSQC, HMBC).
Analytical Capability
1D NMR + HRMS
2D NMR Suite (COSY, HSQC, HMBC)
Scientific Impact & Causality
Molecular Formula Confirmation
High: HRMS provides exact mass and isotopic patterns (79Br/81Br).
N/A: NMR does not directly measure mass.
HRMS is essential for confirming the presence of the bromine atom, but it is entirely blind to its connectivity.
Regiochemical Assignment
Low to Moderate: Relies on 1H multiplicity (d, dd) which can be ambiguous.
Unambiguous: HMBC maps 3-bond correlations directly to the C-Br carbon.
High: HMBC bridges isolated spin systems across heteroatoms.
HMBC is the only way to definitively link the dimethylaminomethyl group to C2 and the bromine to C5.
False Positive Rate
Moderate: High risk of misinterpreting overlapping multiplets.
Near Zero: Orthogonal cross-validation between HSQC and HMBC.
The 2D suite acts as a self-validating system, where direct and long-range couplings must perfectly align.
Quantitative Data & Signal Assignment
The power of 2D NMR lies in its ability to map heteronuclear through-bond magnetizations, providing atomic-resolution structural confirmation [2].
For[(5-Bromopyridin-2-yl)methyl]dimethylamine, the expected splitting pattern strongly suggests the 5-bromo isomer: H6 appears as a fine doublet (J = 2.4 Hz) due to meta-coupling with H4, while H4 is a doublet of doublets coupling with both H3 and H6. However, it is the HMBC (Heteronuclear Multiple Bond Correlation) data that cements this structure.
Table 1: Expected 1D and 2D NMR Signal Assignments (CDCl3, 500 MHz)
Position
1H Chemical Shift (ppm)
Multiplicity & J (Hz)
13C Chemical Shift (ppm)
Key HMBC Correlations (2J, 3J)
N(CH3)2
2.30
s, 6H
45.2
CH2
CH2
3.60
s, 2H
64.5
C2, C3, N(CH3)2
C2
-
-
158.0
-
C3
7.35
d, J = 8.3
124.1
C5, C2, CH2
C4
7.80
dd, J = 8.3, 2.4
139.2
C2, C6, C5
C5 (Br)
-
-
119.5
-
C6
8.60
d, J = 2.4
150.5
C2, C4, C5
Causality Check: Why does HMBC confirm the 5-bromo position? The HMBC sequence utilizes a delay tuned to long-range couplings (typically 8 Hz), allowing magnetization to transfer across 2 or 3 bonds. The H6 proton (~8.60 ppm) shows a strong 3J correlation to C4 and C2, and a critical 2J correlation to the quaternary C5-Br carbon (~119.5 ppm). If the bromine were at position 4, this specific correlation network would be physically impossible, instantly invalidating the incorrect isomer.
Step-by-Step Methodology: A Self-Validating 2D NMR Protocol
To ensure reproducibility and rigorous scientific integrity, the following protocol describes a self-validating system for acquiring and processing the NMR data. The integration of these specific 2D correlation experiments ensures robust structure-based validation [3].
Step 1: Sample Preparation & Environmental Control
Dissolve 15–20 mg of the synthesized [(5-Bromopyridin-2-yl)methyl]dimethylamine in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Causality: Filter the solution through a glass wool plug into a 5 mm NMR tube. Removing particulate matter is critical to prevent magnetic susceptibility artifacts that cause line broadening and obscure fine J-couplings.
Step 2: Instrument Calibration (Tuning, Matching, and Shimming)
Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe.
Perform automated or manual tuning and matching for both the 1H and 13C channels.
Optimize Z-shims using the gradient shimming routine. Validation Check: The lock signal must achieve a line width of < 0.8 Hz for the TMS peak to ensure high-resolution 2D cross-peaks.
Step 3: 1D Baseline Acquisition
Acquire a standard 1H spectrum (16 scans, relaxation delay D1 = 2s) and a 13C{1H} spectrum (1024 scans, D1 = 2s).
These establish the baseline chemical shifts required to set the spectral windows (SW) for the subsequent 2D experiments, minimizing data file size and maximizing digital resolution.
Step 4: 2D Orthogonal Acquisition (The Self-Validating Core)
HSQC (Heteronuclear Single Quantum Coherence): Run with phase-sensitive gradients. Set the 1J(C-H) coupling constant to 145 Hz. This maps all directly protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Optimize the delay for long-range couplings (nJ(C-H) = 8 Hz).
Self-Validation Mechanism: The HSQC data acts as an internal control for the HMBC. By first mapping all direct 1J attachments via HSQC, any cross-peaks appearing in the HMBC spectrum can be unambiguously assigned as long-range (2J or 3J) interactions, mathematically eliminating false positives.
Step 5: Data Processing & Integration
Apply zero-filling (to at least 2048 x 1024 data points) and a sine bell squared window function prior to Fourier transformation to enhance resolution.
Phase and baseline correct the spectra. Overlay the HSQC and HMBC spectra to finalize the quaternary C-Br assignment.
Workflow Visualization
Figure 1: 2D NMR workflow for resolving regiochemical ambiguity in halogenated pyridines.
Conclusion
For complex functionalized heterocycles like [(5-Bromopyridin-2-yl)methyl]dimethylamine, relying on 1D NMR and mass spectrometry alone introduces an unacceptable margin of error regarding regiochemistry. By implementing a self-validating 2D NMR suite—specifically leveraging the orthogonal relationship between HSQC and HMBC—researchers can achieve absolute certainty in their structural elucidation. This prevents costly late-stage development failures and ensures the highest standards of scientific integrity in drug discovery.
References
Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. American Laboratory. Available at:[Link]
NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central (PMC) - National Institutes of Health (NIH). Available at:[Link]
Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Safety & Regulatory Compliance
Safety
Navigating the Safe Handling of [(5-Bromopyridin-2-yl)methyl]dimethylamine: A Guide to Personal Protective Equipment
An In-Depth Guide for Laboratory Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, compounds...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, compounds like [(5-Bromopyridin-2-yl)methyl]dimethylamine, a substituted pyridine derivative, play a crucial role. Ensuring the safety of laboratory personnel is paramount during the handling of such research chemicals. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and safety protocols necessary for the safe handling and disposal of [(5-Bromopyridin-2-yl)methyl]dimethylamine, drawing upon established safety principles and data from structurally related compounds.
Understanding the Hazard Landscape
The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe working environment, which includes the provision and use of appropriate PPE when handling hazardous chemicals[6][7][8]. The European Chemicals Agency (ECHA) also provides extensive guidance on chemical safety assessment and the implementation of risk management measures[9][10][11][12].
Core Principles of Protection: A Multi-Layered Approach
A robust safety strategy for handling [(5-Bromopyridin-2-yl)methyl]dimethylamine relies on the consistent application of a multi-layered PPE approach. This ensures comprehensive protection against various potential exposure routes.
Primary Engineering Controls: The First Line of Defense
Before relying on PPE, engineering controls should be the primary method for minimizing exposure. All handling of [(5-Bromopyridin-2-yl)methyl]dimethylamine, including weighing, transferring, and reaction setup, must be conducted within a properly functioning chemical fume hood[13]. This captures potentially harmful vapors or dust at the source, preventing their inhalation.
Essential Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling [(5-Bromopyridin-2-yl)methyl]dimethylamine, categorized by the area of the body protected.
Body Area
Recommended PPE
Rationale
Eyes and Face
Chemical Splash Goggles and Face Shield
Protects against splashes and aerosols that can cause serious eye irritation or injury[14][15]. A face shield provides an additional layer of protection for the entire face[16][17].
Hands
Chemical-Resistant Gloves (Nitrile or Neoprene)
Prevents skin contact, which can lead to irritation or absorption of the chemical[15][18]. Double gloving is recommended for enhanced protection.
Body
Laboratory Coat (Flame-Resistant recommended)
Protects skin and personal clothing from spills and contamination[16][17].
Respiratory
NIOSH-approved Respirator (if required)
In the absence of adequate ventilation or when there is a potential for aerosol generation, a respirator may be necessary to prevent inhalation of harmful vapors or dust[14][15].
Feet
Closed-Toed, Chemical-Resistant Shoes
Protects feet from spills and falling objects[14][15].
Adherence to standardized procedures for donning, doffing, and disposing of PPE is critical to prevent cross-contamination and ensure the safety of the individual and the laboratory environment.
Donning PPE: A Deliberate Sequence
Figure 1: Recommended PPE Donning Sequence.
Inspect PPE: Before use, visually inspect all PPE for any signs of damage, such as cracks, tears, or discoloration.
Laboratory Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.
Gloves: Don the first pair of nitrile or neoprene gloves. If double-gloving, put on the second pair over the first. Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat.
Respirator (if applicable): If a risk assessment indicates the need for respiratory protection, perform a user seal check each time you don a tight-fitting respirator.
Eye and Face Protection: Put on chemical splash goggles, ensuring a snug fit. If a face shield is required, it should be worn over the goggles.
Doffing PPE: Minimizing Contamination
The removal of PPE is a critical step where cross-contamination can occur if not performed correctly. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces.